molecular formula C16H25NO4 B025661 Esmolol CAS No. 103598-03-4

Esmolol

Cat. No.: B025661
CAS No.: 103598-03-4
M. Wt: 295.37 g/mol
InChI Key: AQNDDEOPVVGCPG-UHFFFAOYSA-N
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Description

Methyl 3-{4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl}propanoate is a methyl ester that is methyl 3-(4-hydroxyphenyl)propanoate in which the hydrogen attached to the phenolic hydroxy group is substituted by a 2-hydroxy-3-(isopropylamino)propyl group. It is an aromatic ether, a member of ethanolamines, a methyl ester, a secondary alcohol and a secondary amino compound. It is functionally related to a 3-{4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl}propanoic acid.
Esmolol, commonly marketed under the trade name Brevibloc, is a cardioselective beta-1 receptor blocker. It has a rapid onset but short duration of action without causing significant intrinsic sympathomimetic or membrane stabilizing activities at recommended therapeutic doses. It works by blocking beta-adrenergic receptors in the heart, which leads to decreased force and rate of heart contractions. This compound prevents the action of two naturally occurring substances: epinephrine and norepinephrine. The FDA withdrew its approval for the use of all parenteral dosage form drug products containing this compound hydrochloride that supply 250 milligrams/milliliter of concentrated this compound per 10-milliliter ampule. Other this compound formulations are still available for use.
This compound is a beta-Adrenergic Blocker. The mechanism of action of this compound is as an Adrenergic beta-Antagonist.
This compound is a cardioselective beta-blocker used in parenteral forms in the treatment of arrhythmias and severe hypertension. This compound has not been linked to instances of clinically apparent drug induced liver injury.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1986 and is indicated for cardiovascular disease and hypertension and has 12 investigational indications.
See also: this compound Hydrochloride (active moiety of).

Properties

IUPAC Name

methyl 3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate
Source PubChem
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InChI

InChI=1S/C16H25NO4/c1-12(2)17-10-14(18)11-21-15-7-4-13(5-8-15)6-9-16(19)20-3/h4-5,7-8,12,14,17-18H,6,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AQNDDEOPVVGCPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

81161-17-3 (Hydrochloride)
Record name Esmolol [INN:BAN]
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DSSTOX Substance ID

DTXSID4022995
Record name Esmolol
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Molecular Weight

295.37 g/mol
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Physical Description

Solid
Record name Esmolol
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Solubility

Very soluble as hydrochloride salt, 1.44e-01 g/L
Record name Esmolol
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CAS No.

81147-92-4, 103598-03-4
Record name Esmolol
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Record name Methyl 3[4-[2-Hydroxy-3-(Isopropylamino)Propoxy]Phenyl] Propionate
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Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Esmolol on Cardiac Myocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esmolol is an ultra-short-acting, cardioselective beta-1 adrenergic receptor antagonist utilized clinically for the rapid control of ventricular rate and blood pressure.[1][2][3] Its primary mechanism of action revolves around the competitive inhibition of beta-1 adrenergic receptors on cardiac myocytes, leading to a cascade of intracellular events that ultimately modulate cardiac function.[1][4] At supra-therapeutic concentrations, this compound exhibits direct effects on ion channels, further contributing to its cardiac effects.[5][6] This technical guide provides a comprehensive overview of this compound's molecular interactions within cardiac myocytes, detailing its impact on signaling pathways and ion channel function. The information is supplemented with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development purposes.

Primary Mechanism of Action: Beta-1 Adrenergic Receptor Blockade

This compound's principal therapeutic effect is achieved through its selective, competitive antagonism of beta-1 adrenergic receptors on the surface of cardiac myocytes.[1][3][4] These receptors are G-protein coupled receptors (GPCRs) that, upon stimulation by endogenous catecholamines like norepinephrine and epinephrine, activate a downstream signaling cascade that increases heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).[2][4] By blocking these receptors, this compound effectively attenuates the effects of sympathetic stimulation on the heart.[1]

Signaling Pathway

The binding of an agonist to the beta-1 adrenergic receptor typically initiates the following cascade:

  • G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the alpha subunit of the stimulatory G-protein (Gs).[7]

  • Adenylyl Cyclase Activation: The activated Gs-alpha subunit dissociates and stimulates adenylyl cyclase, an enzyme that converts ATP to cyclic adenosine monophosphate (cAMP).[7]

  • Protein Kinase A (PKA) Activation: cAMP acts as a second messenger, binding to and activating Protein Kinase A (PKA).

  • Phosphorylation of Target Proteins: PKA then phosphorylates several key intracellular proteins that regulate cardiac function:

    • L-type Calcium Channels (LTCCs): Phosphorylation of LTCCs increases their open probability, leading to enhanced calcium influx during the action potential plateau. This increased intracellular calcium is a primary driver of increased myocardial contractility.

    • Phospholamban (PLN): In its dephosphorylated state, PLN inhibits the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2a). PKA-mediated phosphorylation of PLN at Serine-16 relieves this inhibition, leading to increased SERCA2a activity.[8] This results in faster re-uptake of calcium into the sarcoplasmic reticulum, contributing to faster relaxation (lusitropy) and increased calcium load for subsequent contractions.[8]

    • Troponin I (TnI): Phosphorylation of TnI by PKA decreases the sensitivity of the myofilaments to calcium, which facilitates the dissociation of calcium from troponin C. This contributes to a more rapid relaxation phase of the cardiac cycle.

This compound, by competitively inhibiting the initial step of this cascade – the binding of catecholamines to the beta-1 receptor – prevents the downstream activation of adenylyl cyclase and the subsequent rise in cAMP levels. This leads to a reduction in PKA activity and, consequently, decreased phosphorylation of LTCCs, phospholamban, and troponin I. The net effect is a decrease in heart rate, contractility, and conduction velocity.[9]

Beta-1 Adrenergic Receptor Signaling Pathway and the Action of this compound.

G cluster_membrane Cardiac Myocyte Membrane cluster_cytosol Cytosol cluster_effectors Downstream Effectors Catecholamines Catecholamines (Epinephrine, Norepinephrine) B1AR Beta-1 Adrenergic Receptor (GPCR) Catecholamines->B1AR Activates This compound This compound This compound->B1AR Inhibits Gs Gs Protein B1AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active LTCC L-type Ca2+ Channels PKA_active->LTCC Phosphorylates PLN Phospholamban (on SERCA2a) PKA_active->PLN Phosphorylates TnI Troponin I PKA_active->TnI Phosphorylates Increased_Ca_Influx Increased Ca2+ Influx LTCC->Increased_Ca_Influx Increased_Ca_Uptake Increased SR Ca2+ Uptake (Lusitropy) PLN->Increased_Ca_Uptake Decreased_Ca_Sensitivity Decreased Myofilament Ca2+ Sensitivity TnI->Decreased_Ca_Sensitivity Increased_Contractility Increased Contractility Increased_Ca_Influx->Increased_Contractility

Secondary Mechanism of Action: Direct Ion Channel Blockade

At concentrations higher than those typically used in clinical practice, this compound can directly interact with and inhibit key cardiac ion channels, independent of its beta-blocking activity.[5][6] These effects contribute to its negative inotropic and antiarrhythmic properties.

L-type Calcium Channel (ICa,L) Inhibition

This compound has been shown to directly block L-type calcium channels, reducing the influx of calcium into the cardiac myocyte during the plateau phase of the action potential.[5][6] This action directly contributes to a decrease in myocardial contractility.[5][10]

Fast Sodium Channel (INa) Inhibition

This compound can also inhibit the fast sodium channels responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential.[6] This effect can slow the conduction of the electrical impulse through the heart and may contribute to its antiarrhythmic properties.

Quantitative Data

The following tables summarize key quantitative data regarding the interaction of this compound with its molecular targets in cardiac myocytes.

Table 1: Receptor and Ion Channel Binding Affinity and Potency of this compound

ParameterSpeciesTargetValueReference(s)
Ki HumanBeta-1 Adrenergic Receptor194 nM[11]
Ki HumanBeta-2 Adrenergic Receptor5.8 µM[11]
IC50 RatL-type Calcium Current (ICa,L)0.45 ± 0.05 mmol/L[6][12]
IC50 RatFast Sodium Current (INa)0.17 ± 0.025 mmol/L[6][12]

Table 2: Electrophysiological Effects of this compound on Cardiac Myocytes

ParameterSpecies/PreparationEffectConcentrationReference(s)
Action Potential Duration (APD) Guinea Pig Papillary MuscleReduced55 and 110 µmol/L[5][10]
Action Potential Plateau Voltage Guinea Pig Papillary MuscleReduced55 and 110 µmol/L[5][10]
Sarcomere Shortening Rat Ventricular MyocytesDecreased by 72%0.3 mmol/L[12]
Calcium Transient Amplitude Rat Ventricular MyocytesDecreased by 47%0.3 mmol/L[12]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound on cardiac myocytes.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing across the membrane of a single cardiac myocyte, allowing for the direct assessment of this compound's effects on specific ion channels.

Experimental Workflow for Whole-Cell Patch-Clamp

Workflow for studying this compound's effect on ion channels using whole-cell patch-clamp.

G cluster_prep Preparation cluster_recording Recording cluster_experiment Experiment cluster_analysis Data Analysis Cell_Isolation Isolate Cardiac Myocytes (e.g., enzymatic digestion) Cell_Selection Select a Healthy Myocyte (Microscope) Cell_Isolation->Cell_Selection Pipette_Fabrication Fabricate Glass Micropipettes (Puller) Giga_Seal Form a Gigaohm Seal (Pipette to Cell Membrane) Pipette_Fabrication->Giga_Seal Solution_Prep Prepare Extracellular and Intracellular Solutions Solution_Prep->Cell_Selection Solution_Prep->Giga_Seal Cell_Selection->Giga_Seal Whole_Cell_Config Rupture Membrane Patch (Achieve Whole-Cell Configuration) Giga_Seal->Whole_Cell_Config Voltage_Clamp Apply Voltage-Clamp Protocol (Measure Baseline Currents) Whole_Cell_Config->Voltage_Clamp Esmolol_Application Perfuse with this compound-containing Extracellular Solution Voltage_Clamp->Esmolol_Application Record_Esmolol_Effect Record Ion Currents in the Presence of this compound Esmolol_Application->Record_Esmolol_Effect Washout Washout with Control Solution Record_Esmolol_Effect->Washout Data_Analysis Analyze Current-Voltage (I-V) Relationships and Kinetics Record_Esmolol_Effect->Data_Analysis Washout->Data_Analysis IC50_Determination Determine IC50 for Channel Blockade Data_Analysis->IC50_Determination

Methodology:

  • Cell Isolation: Cardiac myocytes are enzymatically isolated from the ventricles of an appropriate animal model (e.g., rat, guinea pig).

  • Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 2-5 MΩ when filled with intracellular solution.

  • Solutions:

    • Extracellular (Bath) Solution: Typically contains (in mM): NaCl, CaCl2, KCl, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4. Specific ion channel blockers (e.g., for K+ or Na+ channels) may be added to isolate the current of interest.

    • Intracellular (Pipette) Solution: Typically contains (in mM): K-aspartate or CsCl (to block K+ currents), MgCl2, EGTA, HEPES, and ATP, with the pH adjusted to 7.2.

  • Recording:

    • A myocyte is visualized under an inverted microscope.

    • The micropipette, filled with intracellular solution, is advanced to the cell surface, and gentle suction is applied to form a high-resistance (>1 GΩ) seal (giga-seal).

    • A brief pulse of suction is then applied to rupture the cell membrane within the pipette tip, establishing the whole-cell configuration.

    • The cell is voltage-clamped at a holding potential (e.g., -80 mV).

    • Voltage steps are applied to elicit the specific ion currents of interest (e.g., a step to 0 mV to measure ICa,L).

  • This compound Application: this compound is dissolved in the extracellular solution and perfused over the cell at various concentrations.

  • Data Analysis: The amplitude and kinetics of the ion currents are measured before, during, and after this compound application. Dose-response curves are generated to determine the IC50 value.[13]

Langendorff-Perfused Heart

This ex vivo model allows for the study of this compound's effects on the entire heart, including its influence on contractility, heart rate, and coronary flow, in the absence of systemic neural and hormonal influences.[14][15]

Methodology:

  • Heart Excision: An animal is anesthetized, and the heart is rapidly excised and placed in ice-cold cardioplegic solution.

  • Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.

  • Perfusion: The heart is retrogradely perfused through the aorta with an oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer) at a constant pressure or flow. The perfusion pressure forces the aortic valve closed, directing the perfusate into the coronary arteries.

  • Instrumentation:

    • A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric pressure development (contractility).

    • Electrodes are placed on the epicardial surface to record an electrocardiogram (ECG) and measure heart rate.

    • Coronary flow can be measured by collecting the effluent from the pulmonary artery.

  • This compound Administration: After a stabilization period, this compound is added to the perfusate at various concentrations.

  • Data Acquisition and Analysis: Left ventricular developed pressure (LVDP), heart rate, and coronary flow are continuously recorded and analyzed to determine the dose-dependent effects of this compound.[1]

Radioligand Binding Assay

This in vitro assay is used to determine the binding affinity (Ki) of this compound for beta-adrenergic receptors.

Methodology:

  • Membrane Preparation: Cardiac tissue or cells expressing the receptor of interest are homogenized and centrifuged to isolate a membrane fraction rich in receptors.

  • Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to the beta-adrenergic receptor (e.g., [125I]-iodocyanopindolol) and varying concentrations of unlabeled this compound.

  • Separation: The incubation mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[2][16]

Conclusion

This compound exerts its primary therapeutic effects on cardiac myocytes through competitive antagonism of beta-1 adrenergic receptors, leading to a reduction in cAMP-PKA signaling and subsequent decreases in heart rate, contractility, and conduction velocity. At higher concentrations, direct inhibition of L-type calcium and fast sodium channels provides an additional layer to its cardiac actions. A thorough understanding of these molecular mechanisms, supported by quantitative data and detailed experimental methodologies, is crucial for the continued development and optimization of beta-blocker therapies in cardiovascular medicine.

References

The Ultrashort Advantage: A Technical Guide to Esmolol in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core attributes of esmolol, a cardioselective beta-1 adrenergic receptor blocker, that make it a valuable tool in cardiovascular research. Its defining characteristic—an ultrashort duration of action—provides a unique level of control and safety in experimental settings, allowing for precise modulation of cardiac function. This document provides a comprehensive overview of its pharmacokinetics, pharmacodynamics, mechanism of action, and detailed experimental protocols, supported by quantitative data and visual representations of key pathways and workflows.

Core Pharmacology of this compound

This compound is a class II antiarrhythmic agent that acts as a competitive antagonist at beta-1 adrenergic receptors, which are predominantly located in cardiac tissue.[1][2] By blocking the effects of catecholamines like epinephrine and norepinephrine at these receptors, this compound exerts negative chronotropic (decreased heart rate), inotropic (decreased contractility), and dromotropic (decreased atrioventricular conduction) effects.[1][3] This leads to a reduction in myocardial oxygen demand, a key therapeutic target in ischemic heart disease.[1][4]

A distinguishing feature of this compound is its rapid metabolism by esterases in the cytosol of red blood cells.[2][5] This unique metabolic pathway, independent of hepatic or renal function, results in an exceptionally short elimination half-life and allows for rapid titration and quick reversal of its effects upon discontinuation of infusion.[6][7]

Pharmacokinetic Profile

The rapid onset and offset of this compound's action are central to its utility in research, particularly in acute experimental models where precise temporal control of beta-blockade is critical.

ParameterValueReference
Onset of Action Within 60 seconds to 2 minutes[1][7][8]
Time to Steady State ~5 minutes (with loading dose)[1][7]
Distribution Half-Life (t½α) ~2 minutes[7][9]
Elimination Half-Life (t½β) ~9 minutes[9][10][11]
Duration of Action 10-30 minutes after infusion stops[10][12]
Metabolism Hydrolysis by red blood cell esterases[2][5][7]
Metabolites Inactive acid metabolite and methanol[2][5]
Protein Binding 55-60%[2][9]
Pharmacodynamic Effects on Hemodynamic Parameters

This compound's primary pharmacodynamic effects are centered on the cardiovascular system. The following table summarizes its impact on key hemodynamic variables as observed in various studies.

ParameterEffectNotesReference
Heart Rate (HR) DecreaseA primary therapeutic effect.[1][13][14]
Blood Pressure (BP) DecreaseBoth systolic and diastolic BP are reduced. Hypotension is a potential side effect, especially at higher doses.[1][13][14]
Cardiac Output (CO) / Cardiac Index (CI) DecreaseA consequence of reduced heart rate and contractility.[13][14]
Myocardial Contractility DecreaseNegative inotropic effect.[1][3]
Systemic Vascular Resistance (SVR) No significant changeThis compound's cardioselectivity minimizes its impact on peripheral vasculature.[13]
Left Ventricular Ejection Fraction (LVEF) DecreaseReflects the reduction in myocardial contractility.[14]

Mechanism of Action: Signaling Pathway

This compound exerts its effects by competitively inhibiting the binding of catecholamines to beta-1 adrenergic receptors on cardiomyocytes. This blockade disrupts the downstream signaling cascade that is normally initiated by receptor activation.

Esmolol_Signaling_Pathway cluster_membrane Cardiomyocyte Membrane cluster_intracellular Intracellular Signaling Epinephrine Epinephrine/ Norepinephrine Beta1_AR Beta-1 Adrenergic Receptor Epinephrine->Beta1_AR Activates This compound This compound This compound->Beta1_AR Blocks G_Protein Gs Protein Beta1_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Calcium_Channels L-type Ca2+ Channels PKA->Calcium_Channels Phosphorylates Calcium_Influx Ca2+ Influx Calcium_Channels->Calcium_Influx Increases Contraction Increased Contractility & Heart Rate Calcium_Influx->Contraction

Caption: this compound's mechanism of action at the beta-1 adrenergic receptor.

Experimental Protocols in Cardiovascular Research

This compound's short-acting nature makes it an ideal agent for a variety of experimental cardiovascular models, particularly those investigating acute events like myocardial ischemia and reperfusion injury.

General Experimental Workflow for Myocardial Ischemia/Reperfusion Studies

The following workflow outlines a typical experimental design for evaluating the cardioprotective effects of this compound in an animal model of myocardial infarction.

Experimental_Workflow cluster_setup Preparation cluster_intervention Ischemia-Reperfusion Protocol cluster_analysis Data Collection & Analysis Animal_Prep Animal Preparation (e.g., pig, dog, rat) Anesthesia & Instrumentation Baseline_Measurements Baseline Hemodynamic & Cardiac Function Measurements Animal_Prep->Baseline_Measurements Induce_Ischemia Induce Myocardial Ischemia (e.g., LAD coronary artery occlusion) Baseline_Measurements->Induce_Ischemia Randomization Randomization Induce_Ischemia->Randomization Esmolol_Group This compound Infusion (Loading dose + Maintenance) Randomization->Esmolol_Group Treatment Control_Group Control Infusion (Vehicle/Saline) Randomization->Control_Group Control Reperfusion Reperfusion (Release of occlusion) Esmolol_Group->Reperfusion Control_Group->Reperfusion Post_Reperfusion_Monitoring Post-Reperfusion Monitoring (Hemodynamics, Arrhythmias) Reperfusion->Post_Reperfusion_Monitoring Infarct_Size_Analysis Infarct Size Measurement (e.g., TTC staining, MRI) Post_Reperfusion_Monitoring->Infarct_Size_Analysis Molecular_Analysis Molecular & Histological Analysis (e.g., Western Blot, IHC) Infarct_Size_Analysis->Molecular_Analysis Statistical_Analysis Statistical Analysis Molecular_Analysis->Statistical_Analysis

Caption: A generalized workflow for studying this compound in an animal model of myocardial ischemia.

Detailed Methodologies

Animal Models:

  • Species: Common models include pigs, dogs, and rats, as they provide translational relevance to human cardiovascular physiology.[8][15][16]

  • Ischemia Induction: Myocardial ischemia is typically induced by the temporary occlusion of a major coronary artery, such as the left anterior descending (LAD) artery.[8][15] The duration of occlusion and subsequent reperfusion can be varied to model different clinical scenarios.[15]

This compound Administration:

  • Route: this compound is administered intravenously (IV).[1][17]

  • Dosing: A loading dose is often administered to rapidly achieve therapeutic concentrations, followed by a continuous maintenance infusion.[13][18][19]

    • Loading Dose Example: 500 mcg/kg administered over 1 minute.[19][20]

    • Maintenance Infusion Example: 25-200 mcg/kg/min, titrated to achieve a target heart rate reduction (e.g., 10-20%).[8][13][20]

  • Control Group: The control group should receive an equivalent volume of the vehicle (e.g., saline) to ensure that any observed effects are due to this compound itself.[8]

Data Collection and Analysis:

  • Hemodynamic Monitoring: Continuous monitoring of heart rate, blood pressure (often via an arterial line), and ECG is crucial.[1]

  • Infarct Size Quantification: At the end of the experiment, the area of myocardial infarction relative to the area at risk can be quantified using techniques like triphenyltetrazolium chloride (TTC) staining or cardiac magnetic resonance (CMR) imaging.[8]

  • Molecular and Cellular Assays: Tissue samples can be collected for further analysis of signaling pathways, inflammatory markers, and apoptosis to elucidate the molecular mechanisms of this compound's cardioprotective effects.[21]

Applications and Considerations in Research

The unique pharmacokinetic profile of this compound makes it particularly suitable for:

  • Acute Myocardial Ischemia/Reperfusion Studies: Its rapid action allows for precise timing of beta-blockade relative to the ischemic event, and its short duration of action minimizes confounding effects during the recovery and analysis phases.[4][8][15][22]

  • Studies in Hemodynamically Unstable Models: In models where there is a risk of hemodynamic collapse (e.g., septic shock), the ability to quickly titrate or discontinue this compound provides a significant safety advantage over longer-acting beta-blockers.[8][23]

  • Isolating Beta-1 Receptor Effects: Its cardioselectivity allows researchers to specifically investigate the role of beta-1 adrenergic receptors in cardiovascular physiology and pathophysiology, with minimal off-target effects on beta-2 receptors at therapeutic doses.[2][24]

Considerations and Limitations:

  • Hypotension: The most common adverse effect is hypotension, which is dose-dependent.[1][7] Careful hemodynamic monitoring and dose titration are essential.

  • Negative Inotropy: The reduction in myocardial contractility can be detrimental in models of severe heart failure.[15]

  • Dose-Response Studies: It is often necessary to conduct preliminary dose-response studies in the specific animal model to determine the optimal infusion rate that achieves the desired level of beta-blockade without causing excessive hemodynamic compromise.[8]

Conclusion

This compound's ultrashort-acting and cardioselective properties provide researchers with a powerful and precise tool for investigating the role of beta-1 adrenergic blockade in a variety of cardiovascular contexts. Its rapid onset and offset, coupled with a favorable safety profile under controlled experimental conditions, allow for a degree of temporal and pharmacological control that is unmatched by longer-acting beta-blockers. By understanding its core pharmacology and adhering to rigorous experimental protocols, researchers can continue to leverage the unique advantages of this compound to advance our understanding of cardiovascular disease and develop novel therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for Esmolol Dosage in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the calculation and administration of Esmolol in various in vivo animal models. The information is intended to assist in the design and execution of preclinical research in areas such as cardiovascular disease, sepsis, and hypertension.

Introduction to this compound

This compound is an ultra-short-acting, cardioselective beta-1 adrenergic receptor antagonist.[1] Its rapid onset and short duration of action make it a valuable tool for in vivo studies where precise control of heart rate and blood pressure is required.[2] this compound works by competitively blocking the beta-1 adrenergic receptors in the heart, thereby inhibiting the effects of catecholamines like epinephrine and norepinephrine.[1] This leads to a decrease in heart rate (negative chronotropy), reduced myocardial contractility (negative inotropy), and slowed atrioventricular conduction.[3]

This compound Dosage and Administration in Animal Models

The appropriate dosage of this compound can vary significantly depending on the animal species, the experimental model, and the desired therapeutic effect. The following tables summarize reported dosages from various in vivo studies.

Table 1: this compound Dosage in Rodent Models

Animal ModelIndication/Experimental ModelRoute of AdministrationBolus DoseContinuous Infusion RateReference(s)
Rat Sepsis (cecal ligation and perforation)Intravenous-10 - 20 mg/kg/hr[4]
Rat Myocardial Ischemia/ReperfusionIntravenous-10 µg/kg/min[5]
Rat Hypertension (SHR)Intravenous-300 µg/kg/min
Mouse Myocardial Ischemia/ReperfusionIntra-arterial-0.4 - 0.8 mg/kg/h[6][7]

Table 2: this compound Dosage in Canine and Feline Models

Animal ModelIndication/Experimental ModelRoute of AdministrationBolus DoseContinuous Infusion RateReference(s)
Dog Tachycardia/ArrhythmiaIntravenous0.05 - 0.5 mg/kg over 5 min25 - 200 µg/kg/min[3]
Dog Tachycardia (Toxin-induced)IntravenousMedian: 330 µg/kg (Range: 10-1000 µg/kg)Median: 50 µg/kg/min[8]
Dog Septic ShockIntravenous-(Used in combination with norepinephrine)[9]
Dog Sympathetic StimulationIntravenous1 mg/kg0.3 mg/kg/h[10]
Cat TachycardiaIntravenous0.05 - 0.5 mg/kg over 5 min25 - 200 µg/kg/min[3]

Table 3: this compound Dosage in Other Animal Models

Animal ModelIndication/Experimental ModelRoute of AdministrationBolus DoseContinuous Infusion RateReference(s)
Pig Myocardial Ischemia/ReperfusionIntravenous-250 µg/kg/min
Rabbit Sepsis (pyelonephritis)Intravenous-(Infusion initiated immediately or 2 hours post-induction)

Toxicology: LD50 Values

It is crucial to be aware of the toxicological profile of this compound. The following table provides reported median lethal dose (LD50) values for intravenous administration.

Table 4: Intravenous LD50 of this compound

Animal SpeciesLD50 (mg/kg)Reference(s)
Mouse 93[4]
Rat 71[4]
Rabbit 40[4]
Dog 32[4]

Experimental Protocols

Preparation of this compound Solution for Infusion

This compound hydrochloride is typically available as a solution for injection. For in vivo studies, it is often diluted to the desired concentration using a compatible vehicle.

  • Vehicle: Sterile normal saline (0.9% sodium chloride) or 5% dextrose in water (D5W) are common vehicles for this compound administration.

  • Concentration: The final concentration of the this compound solution will depend on the desired infusion rate and the volume to be administered. It is recommended to prepare a concentration that allows for a precise and controllable infusion rate using a syringe pump.

  • Example Preparation: To prepare a 1 mg/mL this compound solution, you can dilute a 10 mg/mL stock solution with 9 parts of sterile saline.

  • Storage: Prepared solutions should be used promptly. Refer to the manufacturer's guidelines for stability information.

General Administration Protocol

The following is a general protocol for the intravenous administration of this compound in an animal model. Specific parameters should be adjusted based on the experimental design and the animal species.

  • Animal Preparation: Anesthetize the animal according to your institution's approved protocol. Surgically implant a catheter into a suitable vein (e.g., jugular, femoral, or tail vein) for drug administration.

  • Loading Dose (Optional): In some protocols, a loading dose is administered to rapidly achieve a therapeutic concentration.[11] This is typically a bolus injection given over 1-2 minutes.

  • Continuous Infusion: Following the optional loading dose, a continuous infusion is initiated using a calibrated syringe pump to ensure a constant and accurate delivery rate.

  • Monitoring: Throughout the experiment, it is critical to monitor physiological parameters such as heart rate, blood pressure (via an arterial catheter), and electrocardiogram (ECG).[11] This allows for the assessment of this compound's effects and for dose adjustments if necessary.

  • Titration: The infusion rate may need to be titrated to achieve the desired physiological endpoint (e.g., a specific percentage reduction in heart rate).[11]

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action: Beta-1 Adrenergic Receptor Signaling Pathway

This compound exerts its effects by blocking the beta-1 adrenergic receptor, which is a G-protein coupled receptor (GPCR). The following diagram illustrates the signaling pathway and the point of inhibition by this compound.

Esmolol_Signaling_Pathway Beta-1 Adrenergic Receptor Signaling Pathway and this compound Inhibition cluster_membrane Cell Membrane b1ar Beta-1 Adrenergic Receptor g_protein Gs Protein b1ar->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts catecholamines Epinephrine/ Norepinephrine catecholamines->b1ar Binds and Activates This compound This compound This compound->b1ar Blocks atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates cellular_response Decreased Heart Rate Decreased Contractility pka->cellular_response Phosphorylates Downstream Targets Experimental_Workflow Generalized Experimental Workflow for In Vivo this compound Studies cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment animal_acclimation Animal Acclimation prepare_solutions Prepare this compound and Vehicle Solutions animal_acclimation->prepare_solutions protocol_approval IACUC Protocol Approval protocol_approval->animal_acclimation anesthesia Anesthesia Induction prepare_solutions->anesthesia instrumentation Surgical Instrumentation (Catheter Placement, etc.) anesthesia->instrumentation baseline_measurement Baseline Physiological Measurements instrumentation->baseline_measurement experimental_insult Induce Experimental Condition (e.g., Sepsis, Ischemia) baseline_measurement->experimental_insult drug_administration Administer this compound or Vehicle (Bolus and/or Infusion) experimental_insult->drug_administration monitoring Continuous Physiological Monitoring drug_administration->monitoring endpoint_measurement Endpoint Measurements (e.g., Blood Samples, Tissue Harvest) monitoring->endpoint_measurement euthanasia Euthanasia endpoint_measurement->euthanasia data_analysis Data Analysis and Interpretation euthanasia->data_analysis

References

Application Notes for Esmolol Administration in Isolated Langendorff Heart Preparations

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Esmolol is an ultra-short-acting, cardioselective beta-1 adrenergic receptor antagonist.[1] Its rapid onset and short half-life of approximately 9 minutes, due to metabolism by red blood cell esterases, make it a valuable tool in experimental cardiology, particularly in isolated heart models like the Langendorff preparation.[2][3] These characteristics allow for precise control over the negative chronotropic (heart rate) and inotropic (contractility) effects, with rapid reversal upon cessation of administration.[1][2]

In the Langendorff setup, this compound is utilized to investigate its direct myocardial effects, independent of systemic neuronal and hormonal influences.[4] Research applications include studying myocardial protection during ischemia-reperfusion, inducing cardiac arrest for cardioplegia studies, and examining the cellular mechanisms of beta-blockade.[5][6]

Mechanism of Action

This compound primarily acts as a competitive antagonist at beta-1 adrenergic receptors in cardiac myocytes.[1] This action inhibits the binding of catecholamines like epinephrine and norepinephrine, leading to a cascade of intracellular events:

  • Reduced Adenylyl Cyclase Activity: Inhibition of beta-1 receptors decreases the activation of Gs proteins, leading to reduced adenylyl cyclase activity.

  • Decreased cAMP Levels: This results in lower intracellular concentrations of cyclic adenosine monophosphate (cAMP).

  • Reduced Protein Kinase A (PKA) Activation: With less cAMP, PKA is less active.

  • Decreased Calcium Influx: PKA normally phosphorylates L-type calcium channels, increasing their opening probability. Reduced PKA activity leads to decreased calcium influx during the action potential.

This primary mechanism results in decreased heart rate, contractility, and myocardial oxygen demand.[1][2]

Notably, at high, millimolar concentrations used to induce cardioplegic arrest, this compound exhibits effects beyond beta-blockade. Studies have shown it directly inhibits L-type calcium channels and fast sodium channels, contributing to its profound negative inotropic effects and the ability to induce diastolic arrest.[7][8][9]

Visualized Signaling Pathway and Experimental Workflow

Esmolol_Mechanism cluster_membrane Cardiomyocyte Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular B1AR β1-Adrenergic Receptor Gs Gs Protein B1AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts LTypeCa L-Type Ca²⁺ Channel Ca_Influx ↓ Ca²⁺ Influx NaChannel Fast Na⁺ Channel Catecholamines Catecholamines (e.g., Norepinephrine) Catecholamines->B1AR Activates This compound This compound (Low Conc.) This compound->B1AR Blocks Esmolol_High This compound (High Conc.) Esmolol_High->LTypeCa Direct Inhibition Esmolol_High->NaChannel Direct Inhibition ATP ATP PKA PKA cAMP->PKA Activates PKA->LTypeCa Phosphorylates (Increases opening) Contractility ↓ Contractility (Negative Inotropy) HeartRate ↓ Heart Rate (Negative Chronotropy) Langendorff_Workflow cluster_prep Preparation cluster_perfusion Langendorff Perfusion Setup cluster_experiment This compound Administration cluster_analysis Washout & Analysis A1 Anesthetize Animal (e.g., Sodium Pentobarbitone) A2 Administer Heparin A1->A2 A3 Rapidly Excise Heart A2->A3 A4 Immerse in Cold (4°C) Krebs-Henseleit Buffer A3->A4 B1 Mount Aorta on Cannula A4->B1 B2 Initiate Retrograde Perfusion (Constant Pressure or Flow) B1->B2 B3 Insert LV Balloon Catheter (for Isovolumetric Measurement) B2->B3 B4 Stabilization Period (e.g., 20 minutes) B3->B4 C1 Record Baseline Parameters (HR, LVDP, dP/dt, CF) B4->C1 C2 Switch Perfusate to Buffer Containing this compound C1->C2 C3 Administer for Defined Period (e.g., 20 min) C2->C3 C4 Record Parameters During This compound Infusion C3->C4 D1 Switch to this compound-Free Buffer (Washout Period) C4->D1 D2 Monitor Recovery of Cardiac Function D1->D2 D3 Data Analysis and Comparison to Baseline D2->D3

References

Application Note: Esmolol as a Pharmacological Tool for Studying Beta-Blockade

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Esmolol is an ultra-short-acting, intravenous, cardioselective beta-1 adrenergic receptor antagonist. Its unique pharmacokinetic profile, characterized by a rapid onset and a very short duration of action, makes it an invaluable tool for researchers, scientists, and drug development professionals studying the physiological and pathophysiological roles of beta-blockade. Unlike traditional beta-blockers, this compound's effects can be rapidly titrated and quickly reversed upon discontinuation, providing a high degree of control in experimental settings. This application note provides a comprehensive overview of this compound's properties, quantitative data, and detailed protocols for its use in various research models.

Mechanism of Action

This compound competitively blocks beta-1 adrenergic receptors, which are predominantly located in cardiac tissue. By antagonizing the effects of catecholamines like epinephrine and norepinephrine at these receptors, this compound leads to:

  • Negative Chronotropy: A decrease in heart rate.

  • Negative Inotropy: A reduction in myocardial contractility.

  • Negative Dromotropy: A decrease in atrioventricular conduction velocity.

It does not possess any significant intrinsic sympathomimetic activity (ISA) or membrane-stabilizing activity. While highly selective for beta-1 receptors at therapeutic doses, some beta-2 receptor antagonism can occur at higher concentrations. Interestingly, at millimolar concentrations, this compound has been shown to induce diastolic arrest by inhibiting L-type calcium channels, an effect that extends beyond its classical beta-blocking action.

Signaling Pathway of this compound Action

G Mechanism of this compound's Beta-1 Adrenergic Blockade cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space Epi Epinephrine/ Norepinephrine B1AR β1-Adrenergic Receptor Epi->B1AR Activates This compound This compound This compound->B1AR Competitively Inhibits Blocked_Response ↓ Heart Rate ↓ Contractility This compound->Blocked_Response Leads to G_Protein Gs Protein B1AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel Phosphorylates Ca_Influx ↑ Ca²⁺ Influx Ca_Channel->Ca_Influx Leads to Physiological_Response ↑ Heart Rate ↑ Contractility Ca_Influx->Physiological_Response Results in

Caption: this compound competitively antagonizes the β1-adrenergic receptor.

Pharmacokinetics and Pharmacodynamics

The primary advantage of this compound as a research tool lies in its pharmacokinetic profile. It is rapidly metabolized by esterases within the cytosol of red blood cells, a process independent of renal or hepatic function. This results in an exceptionally short elimination half-life of approximately 9 minutes. Consequently, steady-state concentrations are achieved within 5 minutes of starting an infusion, and the beta-blocking effects dissipate within 15-30 minutes of its discontinuation. This allows for precise control over the level of beta-blockade during an experiment.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical and clinical studies.

Table 1: Pharmacokinetic Properties of this compound

Parameter Value Species Citation
Elimination Half-life ~9 minutes Human
Distribution Half-life ~2 minutes Human
Onset of Action 60 seconds Human
Time to Steady State ~5 minutes (infusion) Human
Protein Binding 55% Human
Total Body Clearance ~20 L/kg/hr Human

| Metabolism | Red Blood Cell Esterases | Human | |

Table 2: In Vivo Dosing and Effects of this compound in Animal Models

Animal Model Dosing Regimen Key Effect Citation
Porcine (Pig) 250 µg/kg/min IV infusion Achieved a 10% reduction in heart rate; reduced infarct size in a myocardial ischemia model.
Canine (Dog) 50-400 µg/kg/min IV infusion Significant reduction of isoproterenol-induced tachycardia.
Rat 125 mg/L perfusate Bradycardia without cardiac arrest.

| Rat | 250 - 500 mg/L perfusate | Rapidly induced cardiac arrest. | |

Table 3: In Vitro Concentrations and Observed Effects of this compound

Model Concentration Key Effect Citation
Isolated Rat Ventricular Myocytes 0.3 mmol/L (~88.6 mg/L) 72% decrease in sarcomere shortening; 47% decrease in calcium transient via L-type Ca²⁺ channel inhibition.
Isolated Perfused Rat Heart 125 mg/L Decreased coronary flow to 60% of control; marked decrease in heart rate.

| Isolated Perfused Rat Heart | 250 mg/L | Decreased coronary flow to ~40% of control; induced cardiac arrest. | |

Experimental Protocols

The following protocols are provided as examples for utilizing this compound in experimental research. Researchers should adapt these protocols to their specific models and ensure compliance with all relevant animal welfare and safety guidelines.

Protocol 1: In Vivo Model - this compound Infusion in a Porcine Model of Myocardial Ischemia

This protocol is adapted from studies evaluating the cardioprotective effects of this compound during acute myocardial infarction.

Objective: To assess the effect of beta-1 blockade using this compound on myocardial infarct size and cardiac function in a large animal model of ischemia/reperfusion.

Materials:

  • This compound Hydrochloride for injection

  • Saline (vehicle control)

  • Anesthetized, ventilated domestic pigs

  • Surgical equipment for coronary artery occlusion

  • Hemodynamic monitoring equipment (ECG, arterial line)

  • Infusion pumps

Methodology:

  • Animal Preparation: Anesthetize and mechanically ventilate the pig according to established and approved institutional protocols.

  • Instrumentation: Place an arterial line for continuous

Application Notes and Protocols for Esmolol Studies in Preclinical Septic Shock Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of experimental designs and detailed protocols for investigating the therapeutic potential of esmolol, a selective beta-1 adrenergic receptor blocker, in various preclinical models of septic shock. The information is intended to guide researchers in designing and conducting robust and reproducible studies to evaluate the efficacy and mechanisms of action of this compound in sepsis.

Introduction to this compound in Sepsis

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. A hallmark of the early hyperdynamic phase of septic shock is tachycardia, which can be detrimental by increasing myocardial oxygen demand and potentially leading to cardiac dysfunction.[1][2] this compound, an ultra-short-acting beta-blocker, has emerged as a potential therapeutic agent to control heart rate and modulate the excessive sympathetic activation characteristic of septic shock.[3][4][5] Preclinical studies have suggested that this compound may improve survival, attenuate inflammation, and preserve cardiac function during sepsis.[4][6][7]

Experimental Design Considerations

The design of preclinical studies investigating this compound in septic shock is critical for obtaining meaningful and translatable results. Key considerations include the choice of animal model, the method of sepsis induction, the timing and dosage of this compound administration, and the selection of relevant outcome measures.

Animal Models

Various animal models have been utilized to study sepsis, each with its own advantages and limitations. The most common models for this compound research include:

  • Rodents (Rats, Mice): Widely used due to their cost-effectiveness, genetic tractability, and the availability of standardized procedures like cecal ligation and puncture (CLP) and lipopolysaccharide (LPS) injection.[8][9][10]

  • Porcine (Piglets): Offer a closer physiological resemblance to humans in terms of cardiovascular and immune systems, making them a valuable translational model.[3][11][12]

  • Lagomorphs (Rabbits): Have been used in studies inducing sepsis via bacterial infusion, allowing for the investigation of specific pathogen-host interactions.[13]

Sepsis Induction Models

The method of inducing sepsis significantly influences the pathophysiology and should be chosen based on the specific research question.

  • Cecal Ligation and Puncture (CLP): Considered the "gold standard" for mimicking human abdominal sepsis, as it induces a polymicrobial infection and a clinically relevant progression from a hyperdynamic to a hypodynamic state.[14][15][16]

  • Live Bacterial Infusion: Involves the intravenous administration of a known pathogen, such as Pseudomonas aeruginosa, allowing for a more controlled and reproducible model of bacteremia-induced septic shock.[3][11][12]

  • Lipopolysaccharide (LPS) Injection: A model of endotoxemia that triggers a potent inflammatory response by administering a component of the outer membrane of Gram-negative bacteria. While less clinically representative of the full septic process, it is useful for studying the initial inflammatory cascade.[10][17]

Experimental Protocols

Detailed and standardized protocols are essential for the reproducibility of this compound studies in septic shock models.

Cecal Ligation and Puncture (CLP) Protocol in Rodents

This protocol is a widely accepted method for inducing polymicrobial sepsis.[14][15][16]

Materials:

  • Anesthetic (e.g., ketamine/xylazine cocktail, isoflurane)

  • Surgical instruments (scissors, forceps)

  • Suture material (e.g., 3-0 silk)

  • Needle (e.g., 21-gauge)

  • Warming pad

  • Analgesics (e.g., buprenorphine)

  • Fluid resuscitation (e.g., pre-warmed sterile saline)

Procedure:

  • Anesthetize the animal and ensure an adequate level of anesthesia.

  • Shave and disinfect the abdominal area.

  • Make a midline laparotomy incision (1-2 cm) to expose the cecum.

  • Ligate the cecum distal to the ileocecal valve. The severity of sepsis can be modulated by the length of the ligated cecum.

  • Puncture the ligated cecum once or twice with the needle. A small amount of fecal content can be extruded to ensure patency.

  • Return the cecum to the peritoneal cavity.

  • Close the abdominal wall and skin in layers.

  • Administer fluid resuscitation (e.g., 50 ml/kg saline subcutaneously) and analgesia immediately after surgery.

Pseudomonas aeruginosa-Induced Septic Shock in Piglets

This protocol describes the induction of septic shock using a live bacterial infusion in a large animal model.[3][11][12]

Materials:

  • Anesthetized and mechanically ventilated piglets

  • Live Pseudomonas aeruginosa suspension

  • Infusion pumps

  • Hemodynamic monitoring equipment (e.g., arterial and pulmonary artery catheters)

  • Resuscitation fluids (e.g., Ringer's lactate)

  • Vasoactive drugs (e.g., norepinephrine)

Procedure:

  • Establish central venous and arterial access for drug administration and hemodynamic monitoring.

  • Induce anesthesia and mechanical ventilation.

  • After a stabilization period, infuse a suspension of live Pseudomonas aeruginosa intravenously.

  • Monitor hemodynamic parameters closely. Septic shock is typically defined by a drop in mean arterial pressure (MAP) despite fluid resuscitation.

  • Once septic shock is established, initiate resuscitation with fluids and vasopressors to maintain target hemodynamic goals.

  • Randomize animals to receive either this compound infusion or a control (e.g., saline).

This compound Administration

The dose and timing of this compound administration are critical variables.

  • Dosage: Dosing strategies vary across studies. Some aim for a specific heart rate reduction (e.g., below 90-95 bpm), while others use fixed doses.[3][11][18] Low-dose this compound (e.g., 5 mg/kg/h in rats) has been shown to have immunomodulatory effects without significant heart rate reduction.[8] Higher doses (e.g., 18 mg/kg/h in rats) are used to achieve heart rate control.[8]

  • Timing: this compound is typically administered after the induction of sepsis and initial fluid resuscitation.[8][11] The timing can influence its effects on the inflammatory and hemodynamic responses.[7]

Data Presentation

Quantitative data from this compound studies in septic shock models should be summarized in a clear and structured manner to facilitate comparison and interpretation.

Table 1: Hemodynamic Parameters in this compound-Treated Septic Shock Models

Animal Model Sepsis Induction This compound Dose Heart Rate Cardiac Output/Index Mean Arterial Pressure Systemic Vascular Resistance Reference
Piglets P. aeruginosa Titrated to HR <90/min [11]
Piglets P. aeruginosa Titrated to HR 80-90 bpm [3][12]
Rats CLP 5 mg/kg/h Not Reported Not Reported Not Reported [8]
Rats CLP 18 mg/kg/h Not Reported Not Reported Not Reported [8]

| Mice | LPS | Not Specified | ↓ | ↑ (LVESP) | Not Reported | Not Reported |[10] |

LVESP: Left Ventricular End-Systolic Pressure

Table 2: Inflammatory and Outcome Measures in this compound-Treated Septic Shock Models

Animal Model Sepsis Induction This compound Dose Key Inflammatory Markers Survival Reference
Rats CLP 5 mg/kg/h ↓ IL-4 Not Reported [8]
Rats CLP 18 mg/kg/h ↔ IL-4 Not Reported [8]
Mice Animal Model Not Specified ↓ CRP, ↔ IL-4, IL-6, IL-10, TNF-α [6]
Rabbits P. aeruginosa Not Specified ↓ MDA (oxidative stress) [13]

| Mice | LPS | Not Specified | ↓ Myocardial Apoptosis (TUNEL, Caspase-3) | Not Reported |[10] |

CRP: C-Reactive Protein, IL: Interleukin, TNF-α: Tumor Necrosis Factor-alpha, MDA: Malondialdehyde, TUNEL: Terminal deoxynucleotidyl transferase dUTP nick end labeling

Visualization of Pathways and Workflows

Diagrams created using the DOT language can effectively illustrate complex signaling pathways and experimental procedures.

Signaling Pathways

This compound is thought to exert its beneficial effects in sepsis through various signaling pathways.

Esmolol_Signaling_Pathway cluster_sepsis Sepsis-Induced Pathology Sympathetic Activation Sympathetic Activation Inflammation Inflammation Sympathetic Activation->Inflammation Drives Myocardial Apoptosis Myocardial Apoptosis Sympathetic Activation->Myocardial Apoptosis Promotes Inflammation->Myocardial Apoptosis Induces T-cell Dysfunction T-cell Dysfunction T-cell Dysfunction->Inflammation Exacerbates This compound This compound β1-Adrenergic Receptor Blockade β1-Adrenergic Receptor Blockade This compound->β1-Adrenergic Receptor Blockade Inhibits Immunomodulation Immunomodulation This compound->Immunomodulation Promotes β1-Adrenergic Receptor Blockade->Sympathetic Activation Reduces Immunomodulation->Inflammation Attenuates Immunomodulation->Myocardial Apoptosis Inhibits (Akt/Bcl-2/Caspase-3) Immunomodulation->T-cell Dysfunction Restores Balance (Th1/Th2)

Caption: Proposed signaling pathways of this compound in septic shock.

Experimental Workflow

A clear workflow diagram ensures the logical and sequential execution of the experimental protocol.

Experimental_Workflow Animal Acclimatization Animal Acclimatization Baseline Measurements Baseline Measurements Animal Acclimatization->Baseline Measurements Sepsis Induction Sepsis Induction Baseline Measurements->Sepsis Induction Hemodynamic Stabilization Hemodynamic Stabilization Sepsis Induction->Hemodynamic Stabilization Randomization Randomization Hemodynamic Stabilization->Randomization This compound Group This compound Group Randomization->this compound Group Control Group Control Group Randomization->Control Group This compound Infusion This compound Infusion This compound Group->this compound Infusion Saline Infusion Saline Infusion Control Group->Saline Infusion Continuous Monitoring Continuous Monitoring This compound Infusion->Continuous Monitoring Saline Infusion->Continuous Monitoring Data Collection Data Collection Continuous Monitoring->Data Collection Endpoint Analysis Endpoint Analysis Data Collection->Endpoint Analysis

Caption: General experimental workflow for this compound studies.

Logical Relationships in Sepsis Pathophysiology

Understanding the interplay of different factors in sepsis is crucial for interpreting experimental results.

Sepsis_Pathophysiology Infection Infection Host Response Host Response Infection->Host Response Inflammatory Cascade Inflammatory Cascade Host Response->Inflammatory Cascade Sympathetic Overdrive Sympathetic Overdrive Host Response->Sympathetic Overdrive Organ Dysfunction Organ Dysfunction Inflammatory Cascade->Organ Dysfunction Tachycardia Tachycardia Sympathetic Overdrive->Tachycardia Myocardial Dysfunction Myocardial Dysfunction Sympathetic Overdrive->Myocardial Dysfunction Tachycardia->Myocardial Dysfunction Exacerbates Myocardial Dysfunction->Organ Dysfunction

Caption: Key pathophysiological relationships in septic shock.

Conclusion

The preclinical investigation of this compound in septic shock models has provided valuable insights into its potential therapeutic benefits. By carefully selecting the appropriate animal model, sepsis induction method, and this compound dosing regimen, researchers can further elucidate the mechanisms of action and optimize the clinical translation of this promising therapeutic strategy. The protocols and data presented in these application notes serve as a guide for designing and executing rigorous and informative preclinical studies.

References

Application Notes: Protocol for Dissolving and Preparing Esmolol Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Esmolol is a cardioselective beta-1 adrenergic receptor antagonist with a rapid onset and short duration of action.[1] It is frequently utilized in clinical settings and preclinical research to control heart rate and blood pressure.[2][3] Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols for the dissolution and preparation of this compound hydrochloride solutions for both in vitro and in vivo research applications. It includes data on solubility and stability, step-by-step preparation methods, and diagrams of the relevant signaling pathway and experimental workflow.

Physicochemical Properties of this compound Hydrochloride

This compound hydrochloride is a white to off-white crystalline powder.[4] It is a relatively hydrophilic compound, supplied as a solid that requires dissolution in an appropriate solvent for experimental use.[5][6]

Solubility and Stability Data

The following tables summarize the solubility and stability of this compound hydrochloride in various solvents and conditions.

Table 1: Solubility of this compound Hydrochloride

SolventSolubilityConcentration (mM)Reference
Water≥ 40 mg/mL≥ 120.54 mM[7]
DMSO≥ 56 mg/mL≥ 168.75 mM[7]
Ethanol≥ 66 mg/mL≥ 198.89 mM[3]
PBS (pH 7.2)~10 mg/mL~30.14 mM[5]

Note: The molecular weight of this compound Hydrochloride (C₁₆H₂₆ClNO₄) is 331.83 g/mol .[6]

Table 2: Stability and Storage Recommendations

FormStorage TemperatureDuration of StabilityNotesReference
Solid Powder -20°C≥ 4 yearsStore in a tightly sealed container.[5]
Aqueous Solution 2°C - 8°C (Refrigerated)At least 7 days (168 hours)In common intravenous fluids (e.g., 0.9% NaCl, 5% Dextrose).[8]
Aqueous Solution Room Temperature (23-27°C)At least 7 days (168 hours)In common intravenous fluids.[8]
Aqueous Solution Room Temperature (23-27°C)Not recommended for more than 24 hoursWhen prepared in aqueous buffers like PBS.[5]
Organic Stock Solution -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.[7]
Organic Stock Solution -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.

Experimental Protocols

Proper aseptic technique should be followed during solution preparation to prevent microbial contamination.

Protocol for Preparing a 100 mM this compound Stock Solution in DMSO

This protocol is suitable for preparing a high-concentration stock solution for subsequent dilution in cell culture media or aqueous buffers for in vitro experiments.

Materials:

  • This compound Hydrochloride (solid powder)

  • Anhydrous DMSO

  • Sterile, conical centrifuge tubes (e.g., 1.5 mL or 15 mL)

  • Vortex mixer

  • Calibrated analytical balance and weigh paper

  • Pipettes and sterile tips

Methodology:

  • Calculate Required Mass: To prepare 1 mL of a 100 mM stock solution, calculate the mass of this compound HCl needed:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 100 mmol/L x 0.001 L x 331.83 g/mol = 33.18 mg

  • Weighing: Carefully weigh 33.18 mg of this compound HCl powder and transfer it to a sterile conical tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C can aid dissolution if needed.

  • Storage: Aliquot the stock solution into smaller, single-use sterile tubes (e.g., 50 µL per tube) to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to one month or -80°C for up to six months.[7]

Protocol for Preparing a 1 mg/mL this compound Working Solution in Saline

This protocol is suitable for preparing a ready-to-use solution for in vivo animal experiments.

Materials:

  • This compound Hydrochloride (solid powder)

  • Sterile 0.9% Sodium Chloride (isotonic saline)

  • Sterile conical centrifuge tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • 0.22 µm sterile syringe filter

  • Sterile syringe

Methodology:

  • Weighing: Weigh 10 mg of this compound HCl powder and transfer it to a sterile 15 mL conical tube.

  • Dissolution: Add 10 mL of sterile 0.9% saline to the tube. This results in a final concentration of 1 mg/mL.

  • Mixing: Cap the tube and vortex until the powder is fully dissolved. This compound HCl is highly soluble in water-based solutions.[6]

  • Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the tip of the syringe and expel the solution into a new sterile container. This step removes any potential microbial contaminants.

  • Use and Storage: Use the solution immediately for best results. If short-term storage is necessary, store at 2-8°C. It is recommended to use aqueous solutions within 24 hours of preparation.[5]

Important Considerations:

  • Solvent Choice: For in vitro assays, ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically <0.1%).

  • pH: The stability of this compound in aqueous solutions is optimal at a pH between 4.5 and 5.5.[9] For most research applications using standard buffers like PBS or saline, this is not a major concern for short-term experiments.

  • Incompatibility: Do not mix this compound solutions with sodium bicarbonate, as it can reduce stability.[8][10]

Visualized Pathways and Workflows

This compound Mechanism of Action: β-1 Adrenergic Receptor Signaling

This compound acts as a competitive antagonist at the β-1 adrenergic receptor, which is predominantly found in cardiac tissue.[11] By blocking this receptor, it prevents the binding of catecholamines like epinephrine and norepinephrine, thereby inhibiting the downstream signaling cascade that leads to increased heart rate and contractility.[2][12]

Esmolol_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular B1AR β-1 Adrenergic Receptor G_protein Gs Protein B1AR->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts G_protein->AC activates Epinephrine Epinephrine/ Norepinephrine Epinephrine->B1AR binds & activates This compound This compound This compound->B1AR binds & blocks ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Response Increased Heart Rate & Contractility PKA->Response leads to Esmolol_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_final Finalization & Storage arrow arrow start Start: Define Target Concentration & Volume calculate 1. Calculate Required Mass of this compound HCl start->calculate weigh 2. Weigh this compound HCl Powder calculate->weigh add_solvent 3. Add Appropriate Solvent (e.g., DMSO, Saline) weigh->add_solvent mix 4. Vortex/Mix Until Fully Dissolved add_solvent->mix filter 5. Sterile Filter (0.22 µm) (for aqueous solutions) mix->filter aliquot 6. Aliquot into Sterile Tubes filter->aliquot store 7. Store at Correct Temperature (-20°C / -80°C / 2-8°C) aliquot->store end End: Solution Ready for Use store->end

References

Troubleshooting & Optimization

Adjusting Esmolol dosage to avoid bradycardia in animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Esmolol in animal models, with a specific focus on dosage adjustments to prevent bradycardia.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in animal research?

A1: this compound is a cardioselective beta-1 adrenergic receptor antagonist with a rapid onset and a very short duration of action.[1] In research, it is frequently used to control heart rate and blood pressure in various experimental settings, such as studies on cardiovascular physiology, pharmacology, and during surgical procedures.[2][3] Its short half-life of approximately 9 minutes allows for precise, titratable control of beta-blockade, which is highly advantageous in an experimental setting.[4]

Q2: What is the primary mechanism of action of this compound?

A2: this compound competitively blocks beta-1 adrenergic receptors, which are primarily located in the heart muscle.[4] This blockage inhibits the effects of catecholamines like epinephrine and norepinephrine, leading to a decrease in heart rate (negative chronotropic effect), reduced myocardial contractility (negative inotropic effect), and slowed atrioventricular conduction.[4]

Q3: What are the signs of this compound overdose in animal models?

A3: The most common sign of an this compound overdose is bradycardia (an abnormally slow heart rate). Other signs can include hypotension (low blood pressure), lethargy, and in severe cases, atrioventricular (AV) block or heart failure.[5] Continuous monitoring of heart rate and blood pressure is crucial during this compound administration.

Q4: How quickly do the effects of this compound diminish after stopping the infusion?

A4: Due to its rapid metabolism by red blood cell esterases, the effects of this compound are quickly reversed upon discontinuation of the infusion.[4] The hemodynamic effects typically last for about 10 to 30 minutes after the infusion is stopped.[6]

Troubleshooting Guide

Issue: Bradycardia is observed after starting the this compound infusion.

Possible Cause Recommended Action
Initial dose is too high for the specific animal model or individual animal. Immediately reduce the infusion rate by 50%. If bradycardia persists or is severe, stop the infusion. The effects of this compound should dissipate quickly.[5] Re-initiate at a lower dose once the heart rate returns to a safe baseline.
Bolus dose was administered too rapidly. Administer the loading dose over the recommended time (e.g., 1-2 minutes) to avoid a rapid drop in heart rate.[7]
Concurrent administration of other cardiodepressant drugs. Be aware of potential drug interactions. Agents like calcium channel blockers or digoxin can potentiate the bradycardic effects of this compound.[5]

Issue: The desired heart rate reduction is not achieved.

Possible Cause Recommended Action
The current infusion rate is too low. After an initial maintenance period (e.g., 4-5 minutes), the infusion rate can be incrementally increased. A stepwise titration approach is recommended.[8]
Inadequate loading dose. If a rapid effect is needed, a loading dose can be administered before starting or increasing the maintenance infusion.[8]

Experimental Protocols

General Protocol for this compound Administration and Titration

This protocol is a general guideline and should be adapted based on the specific animal model and experimental objectives.

  • Animal Preparation: Anesthetize the animal according to your institution's approved protocol. Place intravenous catheters for drug administration and blood pressure monitoring. Continuously monitor heart rate (e.g., via ECG) and blood pressure.

  • Loading Dose (Optional): To achieve a rapid effect, an initial loading dose may be administered. For example, a dose of 500 µg/kg can be given intravenously over 1-2 minutes.[7]

  • Initial Maintenance Infusion: Start a continuous rate infusion (CRI) at a conservative dose. A starting point for many species is 25-50 µg/kg/min.[5][8]

  • Titration: Maintain the initial infusion rate for at least 5 minutes to allow the drug to reach a steady state.[6] If the target heart rate is not achieved, increase the infusion rate in increments of 25-50 µg/kg/min.[7] Allow at least 5 minutes between each dose adjustment to assess the response.[7]

  • Monitoring: Continuously monitor heart rate and blood pressure throughout the experiment. If bradycardia or significant hypotension occurs, reduce the infusion rate or stop the infusion.

  • Washout: To terminate the effects, simply stop the infusion. The animal's heart rate should return to baseline within 10-30 minutes.[6]

Species-Specific Dosage Information

The following table summarizes this compound dosages reported in the literature for various animal models. These should be considered as starting points and may require adjustment for your specific experimental conditions.

Animal Model Bolus Dose Continuous Rate Infusion (CRI) Notes Reference
Dog Median: 330 µg/kg (Range: 10-1000 µg/kg)Median: 50 µg/kg/minUsed for tachycardia control. A 20% reduction in heart rate was considered successful.[9]
Cat Median: 330 µg/kg (Range: 10-1000 µg/kg)Median: 50 µg/kg/minUsed for tachycardia control.[9]
Pig Not specified250 µg/kg/minAimed for a 10% reduction in heart rate without hemodynamic instability.[2]
Rat Not specified10-20 mg/kg/hrUsed in a septic shock model.[3]
Rat Not specified300 µg/kg/min for 48 hoursUsed in a study on left ventricular hypertrophy in hypertensive rats.[10]
Mouse Not specified0.4-0.8 mg/kg/hInvestigated in a myocardial ischemia-reperfusion injury model.[11]

Visualizations

This compound Signaling Pathway

Esmolol_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space Epinephrine Epinephrine Beta1_Receptor Beta-1 Adrenergic Receptor Epinephrine->Beta1_Receptor Activates Norepinephrine Norepinephrine Norepinephrine->Beta1_Receptor Activates This compound This compound This compound->Beta1_Receptor Blocks G_Protein G-Protein (Gs) Beta1_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Calcium_Channels L-type Ca2+ Channels PKA->Calcium_Channels Phosphorylates Calcium_Influx Increased Ca2+ Influx Calcium_Channels->Calcium_Influx Heart_Rate Increased Heart Rate & Contractility Calcium_Influx->Heart_Rate Esmolol_Titration_Workflow Start Start Prepare_Animal Prepare Animal (Anesthesia, IV lines, Monitoring) Start->Prepare_Animal Loading_Dose Administer Loading Dose (e.g., 500 µg/kg over 1-2 min) [Optional] Prepare_Animal->Loading_Dose Start_CRI Start Initial CRI (e.g., 25-50 µg/kg/min) Loading_Dose->Start_CRI Wait Wait 5 minutes for Steady State Start_CRI->Wait Check_HR Is Heart Rate at Target Level? Wait->Check_HR Maintain_Dose Maintain Current Infusion Rate Check_HR->Maintain_Dose Yes Increase_Dose Increase CRI (e.g., by 25-50 µg/kg/min) Check_HR->Increase_Dose No Monitor Continuously Monitor HR and BP Maintain_Dose->Monitor End End Experiment Maintain_Dose->End Increase_Dose->Wait Check_Bradycardia Bradycardia or Hypotension? Monitor->Check_Bradycardia Check_Bradycardia->Maintain_Dose No Reduce_Dose Reduce or Stop Infusion Check_Bradycardia->Reduce_Dose Yes Reduce_Dose->Wait

References

Technical Support Center: Optimizing Esmolol for In Vitro Beta-1 Receptor Blockade

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical support for utilizing Esmolol in in vitro experiments targeting beta-1 adrenergic receptors. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration of this compound for in vitro experiments?

A1: A common starting concentration for in vitro studies is 1 μM.[1] However, the optimal concentration will depend on the specific cell line, receptor expression levels, and the experimental endpoint. It is always recommended to perform a dose-response study to determine the most effective concentration for your specific experimental setup.

Q2: How long should I incubate my cells with this compound?

A2: An incubation time of 40 minutes has been used effectively in studies with HEK293 cells expressing human beta-1 adrenergic receptors.[1] The ideal incubation time can vary based on the experimental goals, such as assessing acute blockade versus longer-term effects like receptor downregulation or pharmacochaperoning.

Q3: What is the selectivity of this compound for beta-1 versus beta-2 adrenergic receptors?

A3: In radioligand binding studies, this compound has demonstrated a 34-fold higher affinity for beta-1 adrenoceptors compared to beta-2 adrenoceptors, confirming its beta-1 selective nature.[2][3] At higher concentrations, this selectivity may decrease.[4]

Q4: What is the mechanism of action of this compound?

A4: this compound is a cardioselective beta-1 receptor antagonist.[1] By competitively blocking the beta-1 adrenergic receptors, it inhibits the downstream signaling cascade typically initiated by agonists like isoproterenol. This blockade leads to decreased adenylyl cyclase activity, reduced cyclic AMP (cAMP) levels, and consequently, a reduction in protein kinase A (PKA) activation. In cardiac myocytes, this translates to decreased contractility (inotropy), heart rate (chronotropy), and conduction velocity (dromotropy).[5][6]

Q5: How stable is this compound in cell culture media?

A5: this compound hydrochloride is an ester and its stability is pH-dependent.[7][8] It is most stable in solutions with a pH between 4.5 and 5.5.[8] The stability can be affected by the components of the cell culture media. It is advisable to prepare fresh solutions of this compound for each experiment. This compound has been shown to be stable for at least 24 hours in various intravenous solutions at room temperature.[9][10]

Q6: Can I use this compound in whole blood or plasma samples for in vitro studies?

A6: Yes, but it is crucial to inhibit esterase activity. This compound is rapidly hydrolyzed by red blood cell esterases.[2][3] To accurately determine this compound's binding affinity in plasma or whole blood, a potent esterase inhibitor like tricresylphosphate should be used to prevent its degradation.[2][3]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or weak beta-1 blockade observed This compound concentration is too low.Perform a dose-response curve to determine the optimal concentration for your cell system. Start with a range from nanomolar to micromolar concentrations.
Incubation time is too short.Increase the incubation time. A time course experiment can help determine the optimal duration for achieving maximal blockade.
This compound has degraded.Prepare fresh this compound solutions for each experiment. Ensure the pH of your experimental buffer is within the optimal range for this compound stability (pH 4.5-5.5).[8]
High variability between experiments Inconsistent this compound concentration due to degradation.Always prepare this compound solutions fresh. Store the stock solution appropriately as recommended by the manufacturer.
Cell passage number or health.Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
Unexpected off-target effects This compound concentration is too high, leading to loss of beta-1 selectivity.Lower the this compound concentration. Refer to your dose-response data to select a concentration that is effective for beta-1 blockade without engaging beta-2 receptors.
This compound may have direct effects on other cellular components at high concentrations.Review the literature for potential non-receptor-mediated effects of this compound. Consider using a different beta-1 selective antagonist as a control.
Cell toxicity observed High concentration of this compound or solvent (e.g., DMSO).Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound and the solvent. Keep the final solvent concentration to a minimum (typically <0.1%).

Quantitative Data Summary

Parameter Value Cell Line/System Reference
Effective In Vitro Concentration 1 µMHEK293 cells expressing human β1- and β2-adrenergic receptors[1]
Incubation Time 40 minutesHEK293 cells expressing human β1- and β2-adrenergic receptors[1]
β1/β2 Selectivity Ratio 34-foldIn vitro radioligand binding studies[2][3]
Optimal pH for Stability 4.5 - 5.5Aqueous solution[8]
Half-life in human blood ~9 minutesIn vivo[4][11][12]

Experimental Protocols

Protocol 1: In Vitro Beta-1 Receptor Blockade in HEK293 Cells

This protocol is adapted from a study using HEK293 cells expressing human beta-1 adrenergic receptors.[1]

1. Cell Culture and Seeding:

  • Culture HEK293 cells expressing the human beta-1 adrenergic receptor in DMEM containing 10% FCS.
  • Seed cells into 6-cm dishes and allow them to adhere for 8 hours.
  • Render the cells quiescent by serum starvation for 16 hours before the experiment.

2. This compound Treatment:

  • Prepare a stock solution of this compound hydrochloride in an appropriate solvent (e.g., sterile water or DMSO).
  • On the day of the experiment, dilute the this compound stock solution in serum-free DMEM to the desired final concentration (e.g., 1 µM).
  • Remove the serum starvation medium from the cells and add the medium containing this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a positive control agonist (e.g., 1 µM isoproterenol).
  • Incubate the cells at 37°C for 40 minutes.

3. Cell Lysis and Protein Quantification:

  • Terminate the incubation by rapidly rinsing the cells with ice-cold PBS.
  • Immediately immerse the dish in liquid nitrogen to flash-freeze the cells.
  • Thaw the cells rapidly and add 80 μl of lysis buffer (e.g., 1% Nonidet P-40, 0.1% SDS, with protease inhibitors like aprotinin and leupeptin).
  • Scrape the cells and transfer the lysate to a microcentrifuge tube.
  • Centrifuge at 10,000 x g for 10 minutes to remove cellular debris.
  • Collect the supernatant and measure the total protein content using a suitable method like the bicinchoninic acid (BCA) assay.

4. Downstream Analysis:

  • The cell lysate can now be used for downstream analysis, such as measuring cAMP levels using an ELISA kit or assessing the phosphorylation of downstream targets of the beta-1 adrenergic signaling pathway via Western blotting.

Visualizations

Beta1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular beta1 β1-Adrenergic Receptor ac Adenylyl Cyclase beta1->ac Activates camp cAMP ac->camp Converts ATP to agonist Agonist (e.g., Isoproterenol) agonist->beta1 Activates This compound This compound This compound->beta1 Blocks pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., ↑ Contractility, ↑ Heart Rate) pka->response Phosphorylates targets leading to

Caption: Beta-1 adrenergic signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Seed Cells serum_starve Serum Starve (16h) start->serum_starve prepare_reagents Prepare this compound and Controls serum_starve->prepare_reagents treat_cells Treat Cells with this compound (40 min) prepare_reagents->treat_cells wash_cells Wash with Ice-Cold PBS treat_cells->wash_cells lyse_cells Lyse Cells wash_cells->lyse_cells quantify_protein Quantify Protein lyse_cells->quantify_protein downstream_analysis Downstream Analysis (e.g., cAMP assay, Western Blot) quantify_protein->downstream_analysis end End: Data Analysis downstream_analysis->end

Caption: A typical experimental workflow for in vitro this compound treatment.

Troubleshooting_Logic start Problem: No/Weak Blockade check_conc Is Concentration Optimal? start->check_conc check_time Is Incubation Time Sufficient? check_conc->check_time No dose_response Action: Perform Dose-Response check_conc->dose_response If unknown success Problem Solved check_conc->success Yes check_stability Is this compound Solution Fresh? check_time->check_stability No time_course Action: Perform Time-Course check_time->time_course If unknown check_time->success Yes prepare_fresh Action: Prepare Fresh Solution check_stability->prepare_fresh No check_stability->success Yes

Caption: A logical troubleshooting guide for weak this compound blockade.

References

Technical Support Center: Esmolol Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Esmolol stock solutions. The information focuses on managing and understanding pH changes that may occur during the preparation, storage, and use of these solutions in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an this compound stock solution?

A1: The optimal pH for this compound hydrochloride solutions is between 4.5 and 5.5.[1] this compound is an ester and is susceptible to hydrolysis. Maintaining the pH within this range is crucial for its stability. Rapid degradation occurs in strongly acidic or basic conditions.[1]

Q2: I've noticed the pH of my this compound stock solution has decreased over time. What could be the cause?

A2: A decrease in the pH of your this compound stock solution is likely due to the hydrolysis of the ester group in the this compound molecule. This degradation process produces a carboxylic acid metabolite (ASL-8123), which has a pKa of 4.80.[2] The accumulation of this acidic degradant will naturally lower the pH of the solution. This phenomenon has been observed in long-term stability studies of this compound injections.[3]

Q3: Can atmospheric carbon dioxide affect the pH of my this compound solution?

A3: Yes, particularly if your solution is unbuffered or poorly buffered. Carbon dioxide (CO2) from the atmosphere can dissolve in aqueous solutions to form carbonic acid, which can lower the pH.[4] If your this compound solution is prepared in a solvent with low buffering capacity, such as purified water, absorption of atmospheric CO2 can contribute to a pH drop over time.[4]

Q4: What is the pKa of this compound?

A4: this compound has a pKa of 9.5.[5][6] This reflects the ionization potential of its secondary amine group.

Troubleshooting Guide

This guide provides structured advice for specific issues you may encounter with your this compound stock solutions.

Issue 1: Unexpected pH Shift in a Freshly Prepared Solution
  • Symptom: The measured pH of a newly prepared this compound stock solution is outside the expected range.

  • Possible Causes & Solutions:

    • Incorrect Solvent pH: The initial pH of your solvent (e.g., water, saline) may be outside the neutral range. Always measure the pH of your solvent before preparing the this compound solution.

    • Contaminated Glassware: Residual acidic or basic contaminants on glassware can alter the pH. Ensure all glassware is thoroughly cleaned and rinsed with high-purity water.

    • Inaccurate pH Measurement: Your pH meter or electrode may be malfunctioning or improperly calibrated. Refer to the "Protocol for Accurate pH Measurement" section below for best practices.

Issue 2: Progressive Decrease in pH During Storage
  • Symptom: You observe a consistent drop in the pH of your this compound stock solution over several days or weeks of storage.

  • Possible Causes & Solutions:

    • Chemical Degradation: As explained in the FAQs, this compound undergoes hydrolysis to an acidic metabolite, causing the pH to decrease.[2]

      • Mitigation: Store stock solutions at recommended low temperatures (e.g., 2-8°C) to slow the rate of hydrolysis. Prepare fresh solutions more frequently, especially for long-term or sensitive experiments.

    • CO2 Absorption: For solutions in containers that are frequently opened, CO2 from the air can be a contributing factor.

      • Mitigation: Aliquot your stock solution into smaller, single-use vials to minimize the frequency of opening the main stock.

Data Summary

The following table summarizes the key chemical properties of this compound and its primary degradation product relevant to pH changes in stock solutions.

CompoundpKaChemical Property Relevant to pH
This compound9.5[5][6]The secondary amine can be protonated.
ASL-8123 (this compound Acid Metabolite)4.80[2]This acidic degradation product will lower the solution pH as it forms.

Experimental Protocols

Protocol for Preparation of a Buffered this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL this compound stock solution in a citrate buffer, which helps to maintain a stable pH.

  • Prepare a 50 mM Sodium Citrate Buffer:

    • Dissolve 1.47 g of sodium citrate dihydrate in 90 mL of purified water.

    • Adjust the pH to 5.0 using a 0.1 M solution of citric acid or sodium hydroxide.

    • Bring the final volume to 100 mL with purified water.

  • Dissolve this compound Hydrochloride:

    • Weigh 100 mg of this compound Hydrochloride.

    • Add it to a 10 mL volumetric flask.

    • Add approximately 8 mL of the 50 mM sodium citrate buffer (pH 5.0) and vortex until the this compound is completely dissolved.

  • Finalize the Solution:

    • Bring the final volume to 10 mL with the sodium citrate buffer.

    • Confirm the final pH is within the 4.5-5.5 range.

    • Sterile filter the solution through a 0.22 µm filter into a sterile container.

  • Storage:

    • Store the solution at 2-8°C, protected from light.

Protocol for Accurate pH Measurement of Stock Solutions

Accurate pH measurement is critical for troubleshooting.

  • Calibration: Calibrate the pH meter using fresh, standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) before each use.[7]

  • Electrode Maintenance: Ensure the pH electrode is clean and properly filled with electrolyte. If readings are slow or drifting, the electrode may need cleaning or reconditioning.[8][9]

  • Temperature: Allow the this compound solution to equilibrate to room temperature before measuring the pH, as pH is temperature-dependent.[7]

  • Measurement Technique:

    • Rinse the electrode with purified water and gently blot it dry before placing it in the sample.

    • Use a sufficient volume of the stock solution to ensure the electrode bulb and junction are fully submerged.

    • Allow the reading to stabilize before recording the value. Gentle stirring may help, but avoid creating a vortex that could introduce atmospheric CO2.[4]

Visualizations

The following diagrams illustrate the signaling pathway of this compound and a logical workflow for troubleshooting pH issues.

Esmolol_Signaling_Pathway cluster_cell Cardiomyocyte This compound This compound Beta1AR β1-Adrenergic Receptor (GPCR) This compound->Beta1AR Blocks Gs Gs Protein Beta1AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates HeartRate Decreased Heart Rate Ca_Influx Ca2+ Influx Contraction Decreased Contraction

Caption: this compound blocks the β1-adrenergic receptor, inhibiting the Gs-cAMP-PKA signaling cascade.

Troubleshooting_Workflow Start pH of this compound Stock Solution is Out of Range CheckFresh Is the solution freshly prepared? Start->CheckFresh CheckStorage Review Storage Conditions (Temp, Container) CheckFresh->CheckStorage No CheckProtocols Review Preparation Protocol (Solvent pH, Glassware) CheckFresh->CheckProtocols Yes Degradation Potential Degradation (Hydrolysis) CheckStorage->Degradation Action1 Prepare Fresh Solution Use Buffer Aliquot Stock Degradation->Action1 CheckMeasurement Verify pH Measurement (Calibration, Electrode) CheckProtocols->CheckMeasurement Action2 Correct Protocol Use High-Purity Reagents CheckProtocols->Action2 Action3 Recalibrate Meter Clean/Replace Electrode CheckMeasurement->Action3

Caption: A logical workflow for troubleshooting unexpected pH changes in this compound stock solutions.

References

Preventing Esmolol precipitation in physiological buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of Esmolol in physiological buffers during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound is a cardioselective beta-1 adrenergic receptor blocker.[1][2] It is characterized by a rapid onset and a very short duration of action.[1] In research, it is frequently used to study the effects of beta-1 adrenergic blockade on cardiac function, signal transduction pathways, and in various models of cardiovascular disease.

Q2: What are the common causes of this compound precipitation in physiological buffers?

A2: this compound precipitation can be triggered by several factors, including:

  • pH Shifts: this compound hydrochloride is the salt of a weak base with a pKa of 9.5. Changes in the pH of the buffer can alter its ionization state and decrease its solubility.

  • High Concentrations: Exceeding the solubility limit of this compound in a particular buffer at a specific temperature will lead to precipitation.

  • Incompatible Buffer Components: Certain buffer components, such as bicarbonate, can promote the hydrolysis of the ester linkage in this compound, leading to degradation and potential precipitation.[3]

  • Low Temperature: A decrease in temperature can reduce the solubility of this compound, causing it to precipitate out of the solution.

  • Use of Non-Buffered Diluents: Using sterile water instead of a buffered solution can lead to significant pH shifts upon the addition of this compound hydrochloride, potentially causing precipitation.[4]

Q3: What is the solubility of this compound hydrochloride in common solutions?

A3: this compound hydrochloride is very soluble in water and freely soluble in alcohol.[1] Its solubility in Phosphate-Buffered Saline (PBS) at pH 7.2 is approximately 10 mg/mL.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and use of this compound solutions in experimental settings.

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon adding this compound to the buffer. pH incompatibility: The buffer pH may be too high (alkaline), causing the free base form of this compound to precipitate.Ensure the buffer pH is neutral or slightly acidic. Prepare a concentrated stock solution of this compound in sterile water or a slightly acidic buffer before further dilution into the final physiological buffer.
Solution becomes cloudy over time or upon storage. Slow precipitation or degradation: This could be due to borderline solubility, temperature fluctuations, or chemical instability in the buffer (e.g., hydrolysis in bicarbonate buffers).Prepare fresh this compound solutions for each experiment. Avoid storing diluted this compound solutions, especially in bicarbonate-containing buffers. If storage is necessary, store at 2-8°C and visually inspect for precipitation before use.
Precipitate is observed after thawing a frozen stock solution. Freeze-thaw instability: The process of freezing and thawing can cause changes in local concentrations and pH, leading to precipitation.It is generally not recommended to store aqueous solutions of this compound for more than one day.[5] If preparing stock solutions in a solvent like DMSO, ensure the final concentration of DMSO in the experimental buffer is low (typically <0.1%) to avoid solvent-induced precipitation.
Inconsistent experimental results with different batches of this compound solution. Variability in solution preparation: Inconsistent pH, concentration, or storage conditions can lead to variable amounts of soluble this compound.Standardize the protocol for this compound solution preparation, including the source and purity of the compound, the buffer composition and pH, and the preparation and storage procedures.

Quantitative Data Summary

The solubility of this compound is significantly influenced by the pH of the solution. As a weak base, its solubility is higher at acidic to neutral pH and decreases as the pH becomes more alkaline.

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueReference
Molecular Weight331.8 g/mol [1]
pKa9.5
Solubility in WaterVery soluble[1]
Solubility in AlcoholFreely soluble[1]
Solubility in PBS (pH 7.2)~10 mg/mL[5]
Partition Coefficient (octanol/water) at pH 7.00.42[1]

Table 2: Stability of this compound Hydrochloride (10 mg/mL) in Various Intravenous Fluids

IV FluidStorage TemperatureStability Duration
0.9% Sodium Chloride5°C or 23-27°CAt least 168 hours
5% Dextrose5°C or 23-27°CAt least 168 hours
Lactated Ringer's5°C or 23-27°CAt least 168 hours
5% Sodium Bicarbonate40°CApproximately 24 hours

Data adapted from a stability study.[3] It is important to note that these are for intravenous fluids and stability in complex physiological buffers used in research may vary.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Hydrochloride Stock Solution in Sterile Water

  • Materials:

    • This compound hydrochloride powder

    • Sterile, deionized, or distilled water

    • Calibrated analytical balance

    • Sterile conical tube (e.g., 15 mL)

    • Vortex mixer

    • Sterile filter (0.22 µm) and syringe

  • Procedure:

    • Weigh out 33.18 mg of this compound hydrochloride powder using a calibrated analytical balance.

    • Transfer the powder to a 15 mL sterile conical tube.

    • Add 10 mL of sterile water to the tube.

    • Vortex the tube until the this compound hydrochloride is completely dissolved.

    • Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.

    • Label the tube with the compound name, concentration, date, and initials.

    • This stock solution should be prepared fresh for each experiment.

Protocol 2: Preparation of a Working Solution in Physiological Buffer (e.g., Krebs-Henseleit Buffer)

  • Materials:

    • 10 mM this compound hydrochloride stock solution

    • Krebs-Henseleit buffer (or other physiological buffer), pre-warmed to the experimental temperature (e.g., 37°C)

    • Sterile tubes and pipettes

  • Procedure:

    • Ensure the physiological buffer is at the desired experimental temperature and pH.

    • Calculate the volume of the 10 mM this compound stock solution needed to achieve the final desired concentration in the working buffer.

    • Add the calculated volume of the this compound stock solution to the pre-warmed physiological buffer.

    • Gently mix the solution by inversion. Avoid vigorous vortexing, which can introduce bubbles.

    • Visually inspect the solution for any signs of precipitation.

    • Use the working solution immediately after preparation.

Visualizations

Esmolol_Action_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space Epinephrine Epinephrine/ Norepinephrine B1AR β1-Adrenergic Receptor Epinephrine->B1AR Binds to G_Protein Gs Protein B1AR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_Protein->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel Phosphorylates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Opens Contraction Increased Heart Rate & Contractility Ca_Influx->Contraction Leads to This compound This compound This compound->B1AR Blocks

Caption: this compound's mechanism of action on the β1-adrenergic receptor signaling pathway.

Experimental_Workflow start Start prep_stock Prepare Fresh This compound Stock Solution start->prep_stock prep_buffer Prepare & Pre-warm Physiological Buffer start->prep_buffer dilute Dilute Stock to Working Concentration prep_stock->dilute prep_buffer->dilute check_precipitate Visually Inspect for Precipitation dilute->check_precipitate proceed Proceed with Experiment check_precipitate->proceed No troubleshoot Troubleshoot (See Guide) check_precipitate->troubleshoot Yes

Caption: Recommended workflow for preparing this compound solutions for experiments.

References

How to minimize off-target effects of Esmolol at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Esmolol in their experiments. The information is designed to help minimize off-target effects, particularly at high concentrations, and ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and off-target effects of this compound at high concentrations?

A1: this compound is a cardioselective beta-1 adrenergic receptor antagonist.[1][2] Its primary on-target effect is the blockade of β1-receptors, leading to decreased heart rate and contractility.[2] However, at higher concentrations, its selectivity for β1-receptors diminishes, leading to off-target effects. The most well-documented off-target effect is the blockade of beta-2 adrenergic receptors.[1] Additionally, at micromolar concentrations, this compound can directly inhibit L-type calcium channels and inward rectifier potassium channels, contributing to negative inotropy independent of its beta-blocking activity.

Q2: How can I minimize the off-target effects of this compound in my in vitro experiments?

A2: Minimizing off-target effects is crucial for data integrity. Here are several strategies:

  • Concentration Control: The most effective method is to use the lowest concentration of this compound that achieves the desired β1-blockade without engaging off-target receptors. Utilize the provided binding affinity data to inform your concentration selection.

  • Selective Agonists/Antagonists: Use highly selective agonists or antagonists for other receptors (e.g., β2, muscarinic) to confirm that the observed effects are solely due to β1-blockade.

  • Control Cell Lines: Employ cell lines that lack the target receptor (β1-adrenergic receptor knockout) but express potential off-target receptors to identify non-specific effects.

  • Enantiomerically Pure this compound: this compound is a racemic mixture. The S-enantiomer is responsible for the beta-blocking activity, while the R-enantiomer may contribute to off-target effects like hypotension.[3] Using an enantiomerically pure S-esmolol formulation can reduce these off-target effects.[3]

Q3: What are the downstream signaling differences between β1 and β2 adrenergic receptor activation that I should be aware of?

A3: Both β1 and β2-adrenergic receptors couple to Gs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[4] However, the subsequent signaling pathways and cellular responses differ significantly.

  • β1-Adrenergic Receptor Signaling: Primarily activates the canonical Gs-adenylyl cyclase-PKA pathway, leading to phosphorylation of various substrates that increase heart rate and contractility in cardiomyocytes.

  • β2-Adrenergic Receptor Signaling: Can also couple to Gi protein, which inhibits adenylyl cyclase, and can signal through β-arrestin-dependent pathways, leading to the activation of MAP kinases like ERK.[5] In smooth muscle, increased cAMP via β2 activation leads to relaxation.

Understanding these distinct pathways is critical for interpreting experimental results, especially when off-target β2-receptor engagement is possible at high this compound concentrations.

Data Presentation

Table 1: this compound Receptor Binding Affinity Profile

ReceptorSpeciesAssay TypeKi (nM)IC50 (nM)Selectivity (β2/β1 Ki)
Beta-1 AdrenergicHumanRadioligand Binding194[6]197[7]\multirow{2}{*}{~30}
Beta-2 AdrenergicHumanRadioligand Binding5800[6]-

Table 2: this compound Dose-Response Relationships (Clinical Data)

ParameterSpeciesEffectEffective Concentration/Dose
Heart Rate ReductionHumanEC50113 µg/kg/min[8]
Systolic Blood Pressure ReductionHumanEC50134 µg/kg/min[8]
HypotensionHumanOnsetDoses > 150 µg/kg/min[2]

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay to Determine this compound Specificity

This protocol is designed to determine the binding affinity (Ki) of this compound for β1 and β2-adrenergic receptors.

Materials:

  • Cell membranes prepared from cells expressing either human β1 or β2-adrenergic receptors.

  • Radioligand: [³H]-Dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-Cyanopindolol ([¹²⁵I]-CYP).

  • Non-labeled ("cold") this compound hydrochloride.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid.

  • 96-well plates.

  • Filter harvesting apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor of interest in ice-cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in assay buffer. Determine protein concentration using a standard protein assay (e.g., BCA).

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Add assay buffer, a fixed concentration of radioligand (typically at its Kd value), and cell membranes.

    • Non-specific Binding: Add assay buffer, the same fixed concentration of radioligand, a saturating concentration of a non-selective beta-blocker (e.g., 10 µM propranolol), and cell membranes.

    • Competitive Binding: Add assay buffer, the fixed concentration of radioligand, varying concentrations of unlabeled this compound (typically from 10⁻¹⁰ M to 10⁻⁴ M), and cell membranes.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by fitting the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Troubleshooting Guides

Problem 1: High variability in experimental replicates.

Possible CauseTroubleshooting Step
Inconsistent pipettingCalibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Incomplete cell lysis or membrane preparationEnsure complete homogenization and consistent centrifugation steps.
Temperature fluctuations during incubationUse a temperature-controlled incubator and allow all reagents to equilibrate to the assay temperature.
Inefficient washing during harvestingEnsure consistent and adequate washing of filters to remove all unbound radioligand.

Problem 2: No or very low specific binding in radioligand binding assay.

Possible CauseTroubleshooting Step
Low receptor expression in cell lineVerify receptor expression using a positive control ligand with known high affinity. Consider using a cell line with higher receptor density.
Degraded radioligandCheck the expiration date of the radioligand. Store it according to the manufacturer's instructions.
Incorrect assay buffer compositionVerify the pH and ionic strength of the assay buffer. Ensure all components are at the correct concentration.
Insufficient incubation timePerform a time-course experiment to determine the time required to reach binding equilibrium.

Problem 3: Unexpected hypotensive effects in animal models at intended therapeutic doses for β1-blockade.

Possible CauseTroubleshooting Step
Off-target β2-adrenergic receptor blockade leading to vasodilation.Use the lowest effective dose of this compound. Consider co-administration of a selective β2-agonist to counteract vasodilation, while carefully monitoring cardiovascular parameters.
Direct negative inotropic effects on the heart.Monitor cardiac output and contractility in addition to blood pressure. If negative inotropy is a concern, consider using a more selective β1-blocker if the experimental design allows.
Anesthetic interactions.Be aware of the potential for additive hypotensive effects with certain anesthetics. Titrate the anesthetic dose carefully and maintain stable anesthesia.
Volume depletion in the animal model.Ensure adequate hydration of the animals before and during the experiment.

Visualizations

Signaling_Pathways cluster_beta1 β1-Adrenergic Receptor Signaling cluster_beta2 β2-Adrenergic Receptor Signaling (Off-Target) b1 This compound (High Conc.) beta1 β1-AR b1->beta1 Antagonist gs1 Gs beta1->gs1 Activates ac1 Adenylyl Cyclase gs1->ac1 Activates camp1 cAMP ac1->camp1 pka PKA camp1->pka Activates cardiac_effects ↑ Heart Rate ↑ Contractility pka->cardiac_effects b2 This compound (High Conc.) beta2 β2-AR b2->beta2 Antagonist gs2 Gs beta2->gs2 Activates gi Gi beta2->gi Activates beta_arrestin β-Arrestin beta2->beta_arrestin Recruits ac2 Adenylyl Cyclase gs2->ac2 Activates gi->ac2 Inhibits camp2 cAMP ac2->camp2 smooth_muscle_relaxation Smooth Muscle Relaxation (e.g., Vasodilation) camp2->smooth_muscle_relaxation erk ERK beta_arrestin->erk Activates Experimental_Workflow start Start: Hypothesis involving β1-adrenergic receptor blockade dose_selection Dose/Concentration Selection (Based on Ki values) start->dose_selection in_vitro_exp In Vitro Experiment (e.g., cell-based assay) dose_selection->in_vitro_exp off_target_check Assess for Off-Target Effects (e.g., using control cell lines, selective antagonists) in_vitro_exp->off_target_check off_target_check->dose_selection Off-target effects observed (Re-evaluate concentration) data_analysis Data Analysis and Interpretation off_target_check->data_analysis No significant off-target effects in_vivo_exp In Vivo Experiment (Animal Model) data_analysis->in_vivo_exp hemo_monitoring Hemodynamic Monitoring (BP, HR, Cardiac Output) in_vivo_exp->hemo_monitoring off_target_mitigation Mitigate Off-Target Effects (e.g., dose titration, co-administration of selective agents) hemo_monitoring->off_target_mitigation off_target_mitigation->in_vivo_exp Re-evaluate dose/protocol final_analysis Final Data Analysis and Conclusion off_target_mitigation->final_analysis Effects minimized end End final_analysis->end Logical_Relationships conc This compound Concentration beta1_occ β1-Receptor Occupancy conc->beta1_occ Increases beta2_occ β2-Receptor Occupancy conc->beta2_occ Increases at high conc. ion_channel Ion Channel Inhibition conc->ion_channel Increases at very high conc. on_target On-Target Effects (↓ HR, ↓ Contractility) beta1_occ->on_target off_target_beta2 Off-Target Effects (Vasodilation) beta2_occ->off_target_beta2 off_target_ion Off-Target Effects (Negative Inotropy) ion_channel->off_target_ion

References

Calibrating infusion pumps for precise Esmolol delivery in small animals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the accurate calibration of infusion pumps for the precise delivery of Esmolol in small animal experiments.

Frequently Asked Questions (FAQs)

Q1: Why is precise calibration of infusion pumps critical for this compound delivery in small animals?

A: Precise calibration is crucial because small animals require very low flow rates, and even minor inaccuracies can lead to significant under- or overdosing.[1][2] this compound is a short-acting beta-blocker with a rapid onset and offset of action, meaning that fluctuations in delivery can quickly impact cardiovascular parameters.[3] Accurate and consistent dosing is essential for reproducible and reliable experimental results.[2]

Q2: How often should I calibrate my infusion pump for preclinical studies?

A: It is recommended to perform a calibration check before each study. A full calibration should be conducted periodically, for example, every three months, and the results should be documented in a logbook.[4] Additionally, calibration should be performed whenever the brand or batch of the infusion set or syringe is changed.[5]

Q3: What are the primary methods for calibrating an infusion pump?

A: The two primary methods are the gravimetric method and the comparison method.[6][7]

  • Gravimetric Method: This is a highly accurate (primary) method typically performed in a laboratory setting. It involves measuring the mass of the fluid delivered by the pump over a specific time and converting it to volume using the fluid's density.[7]

  • Comparison Method: This (secondary) method uses a calibrated infusion device analyzer (IDA) to directly measure the flow rate from the pump. It is a quicker method suitable for routine checks within the research facility.[6][7][8]

Q4: What should I consider when preparing an this compound solution for infusion?

A: this compound is typically diluted in a compatible sterile solution like 0.9% sodium chloride or 5% glucose.[9] Ensure the final concentration is appropriate for the desired dose and the small volume capacity of the infusion system. Avoid introducing air bubbles into the syringe or infusion line during preparation.[10][11]

Q5: What are the typical dosages for this compound in small animals?

A: this compound dosage can vary depending on the animal species and the experimental goal. It is often administered as an initial loading dose followed by a continuous rate infusion (CRI). Always consult relevant literature and institutional guidelines. The following table provides examples for dogs and cats, which may serve as a starting point for other small animal models.

Animal ModelLoading Dose (IV Bolus)Continuous Rate Infusion (CRI)
Dogs & Cats0.05–0.5 mg/kg over 5 min[3]10–200 µg/kg/min[12]
General Adult (Human-derived, for reference)500 mcg/kg over 1 min25 to 200 mcg/kg/min[13]
Q6: What adverse effects of this compound should I monitor for in small animals?

A: The most common side effect is hypotension (low blood pressure), which is dose-dependent.[14] Other potential side effects include bradycardia (slow heart rate), AV block, and respiratory distress.[3][15] Continuous monitoring of vital signs is crucial during this compound administration.[14]

Experimental Protocols

Protocol 1: Gravimetric Calibration of a Syringe Pump

This protocol describes a standard method for accurately calibrating a syringe pump.

Materials:

  • Syringe pump to be calibrated

  • New, appropriately sized syringe (e.g., BD Plastipak™)[10]

  • Infusion tubing

  • Distilled or deionized water as the calibration medium[8]

  • Electronic balance with a resolution of at least 0.1 mg

  • Beaker or collection vessel

  • Stopwatch

  • Thermometer

Procedure:

  • Preparation: Allow the pump, syringe, and water to equilibrate to a stable room temperature for several hours.[6] Record the ambient temperature and humidity.

  • Syringe Loading: Fill the syringe with distilled water, ensuring there are no air bubbles.

  • Pump Setup: Securely place the syringe into the pump. Prime the infusion line to eliminate all air.[10]

  • Initial Measurement: Place the collection vessel on the electronic balance and tare it to zero.

  • Infusion: Program the pump to deliver at a specific flow rate (e.g., a low, medium, and high rate within the intended experimental range).[16] Start the infusion and the stopwatch simultaneously.

  • Data Collection: After a predetermined time (e.g., 30 minutes), stop the pump and the stopwatch. Record the final mass displayed on the balance.

  • Calculation:

    • Record the elapsed time in seconds.

    • Record the mass of the delivered water in grams.

    • Determine the density of the water at the recorded temperature (use a standard density chart).

    • Calculate the actual volume delivered: Volume (mL) = Mass (g) / Density (g/mL).

    • Calculate the actual flow rate: Actual Flow Rate (mL/hr) = (Volume (mL) / Time (s)) * 3600.

  • Error Calculation: Compare the actual flow rate to the pump's set flow rate: Error (%) = ((Actual Flow Rate - Set Flow Rate) / Set Flow Rate) * 100.

  • Adjustment and Documentation: If the error is outside the manufacturer's specified tolerance (e.g., ±5%), adjust the pump's calibration settings according to the manufacturer's instructions.[4][16] Record all results in a calibration log.

Sample Calibration Log
Calibration DatePump IDSyringe Type/SizeSet Flow Rate (mL/hr)Measured Volume (mL)Duration (min)Calculated Flow Rate (mL/hr)% ErrorPass/FailCalibrated By
2025-11-05SP-001BD 3mL0.50.248300.496-0.8%PassJ. Doe
2025-11-05SP-001BD 3mL2.00.995301.990-0.5%PassJ. Doe
2025-11-05SP-001BD 3mL5.02.510305.020+0.4%PassJ. Doe
Protocol 2: General Intravenous Infusion in Mice (Tail Vein)

This protocol provides a general workflow for administering an IV infusion to a mouse.

Materials:

  • Calibrated infusion pump and primed infusion line

  • Appropriately sized animal restrainer[11]

  • Sterile needles (e.g., 27-30 G)[11]

  • This compound solution at the correct concentration

  • Heat source (e.g., warming pad or lamp) to induce vasodilation[17]

  • 70% isopropyl alcohol and sterile gauze[11]

Procedure:

  • Animal Preparation: Weigh the mouse and calculate the precise volume to be administered.[11] To facilitate vein visualization, warm the mouse's tail using a heat source.[11][17]

  • Restraint: Place the mouse in an appropriately sized restrainer.[17]

  • Catheter Placement:

    • Grasp the tail and identify one of the lateral veins.

    • Clean the injection site with 70% alcohol.

    • With the needle bevel facing up, insert it parallel to the vein. A successful insertion should feel like the needle "slides" easily into the vein.[11]

  • Connect Infusion Line: Once the catheter is securely in place, connect the primed infusion line from the pump.

  • Start Infusion: Begin the infusion at the programmed rate.

  • Monitoring: Continuously monitor the animal for any signs of distress, as well as the infusion site for signs of swelling or leakage, which could indicate improper catheter placement.[1] Also, monitor the pump for any alarms.[1]

  • Completion: Once the infusion is complete, stop the pump, disconnect the line, and carefully withdraw the needle. Apply gentle pressure to the injection site with sterile gauze.

  • Recovery: Return the animal to its cage and monitor it during the recovery period.

Troubleshooting Guide

Q: My pump's flow rate is inaccurate. What should I do?

A: Inaccurate flow rates can stem from several issues.[5]

  • Check Calibration: Ensure the pump has been recently and correctly calibrated.[16]

  • Verify Syringe: Confirm you are using the correct size and brand of syringe specified for the pump's calibration.[2] Different syringe brands can have slightly different barrel diameters, affecting accuracy.[2]

  • Inspect for Kinks: Check the entire infusion line for any kinks or obstructions that could impede flow.[1]

  • Examine Pump Mechanism: Ensure the syringe is properly seated and the pump's pusher block is correctly engaged with the syringe plunger.[10]

Q: The pump is showing an "Occlusion" alarm. How do I resolve this?

A: An occlusion alarm indicates a blockage downstream of the pump.

  • Check for Kinks: Inspect the tubing for any kinks or compression.[10]

  • Catheter Patency: The catheter in the animal may be clotted or pressed against a vessel wall. Try to flush the catheter with sterile saline (if the protocol allows) to ensure it is patent.

  • Animal Position: The animal may have moved into a position that is compressing the line or catheter.[1]

  • Pressure Settings: Check if the pump's occlusion pressure settings are appropriate for the small, delicate vessels of the animal.

Q: I'm getting an "Air-in-Line" alarm. What's the cause?

A: This alarm is triggered when air is detected in the infusion tubing.

  • Improper Priming: The line may not have been fully primed before starting the infusion. Re-prime the line carefully to remove all air bubbles.[10]

  • Loose Connections: Check all connection points (syringe to tubing, tubing to catheter) to ensure they are secure and not allowing air to enter the system.[10]

  • Air in Syringe: Ensure the syringe was properly filled without introducing any air bubbles.[11]

Q: I've noticed a leak in the infusion line. What are the common causes?

A: Leaks can compromise the dose delivered and create a non-sterile environment.

  • Loose Connections: The most common cause is a loose connection between the syringe, tubing, and catheter.[10] Tighten all connections.

  • Damaged Components: Inspect the syringe for cracks and the tubing for any punctures or damage.[1] Replace any damaged components.

  • Catheter Dislodgement: The leak may be at the catheter insertion site if it has become dislodged from the vein. This will appear as swelling or wetness at the site.

Visualizations

Infusion_Pump_Calibration_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis & Documentation A Equilibrate Equipment B Prepare Calibration Fluid (H2O) A->B C Load Syringe & Prime Line B->C D Tare Balance with Collection Vessel C->D E Start Pump & Stopwatch D->E F Run for Set Duration E->F G Stop Pump & Record Mass/Time F->G H Calculate Actual Flow Rate G->H I Calculate % Error H->I J Compare to Acceptable Limits I->J K Adjust Pump if Needed J->K Fail L Document in Logbook J->L Pass K->D Re-test Esmolol_Delivery_Workflow A 1. Prepare this compound Solution B 2. Calibrate & Program Pump A->B C 3. Prepare & Restrain Animal B->C D 4. Place IV Catheter (e.g., Tail Vein) C->D E 5. Connect Infusion Line D->E F 6. Start Infusion E->F G 7. Monitor Animal & Pump F->G H 8. Stop Infusion & Remove Catheter G->H Infusion Complete I 9. Animal Recovery H->I Troubleshooting_Logic cluster_flow Flow Rate Inaccuracy cluster_occlusion Occlusion Alarm cluster_air Air-in-Line Alarm Start Problem Encountered A1 Check Calibration Date & Results Start->A1 B1 Check Line for Kinks Start->B1 C1 Check for Bubbles in Syringe/Line Start->C1 A2 Verify Correct Syringe Type A1->A2 A3 Inspect Line for Kinks A2->A3 B2 Check Catheter Patency B1->B2 B3 Check Animal Position B2->B3 C2 Verify All Connections are Tight C1->C2 C3 Re-Prime Line C2->C3

References

Technical Support Center: Addressing Tachyphylaxis to Esmolol in Long-Term Infusion Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Esmolol in long-term infusion studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the potential issue of tachyphylaxis, or the rapid decrease in drug response.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cardioselective beta-1 adrenergic receptor blocker with a rapid onset and a very short duration of action.[1] Its primary mechanism involves competitively blocking the beta-1 adrenergic receptors in the heart, leading to a decrease in heart rate and myocardial contractility.[2][3] It is metabolized by esterases in red blood cells, resulting in a short half-life of approximately 9 minutes.[2][4]

Q2: Is tachyphylaxis a known issue with long-term this compound infusion?

Yes, drug tolerance, or tachyphylaxis, can occur during long-term infusion of this compound. This phenomenon is thought to be related to the re-expression and upregulation of β-adrenergic receptors.[1]

Q3: What are the molecular mechanisms underlying tachyphylaxis to beta-blockers like this compound?

Prolonged exposure to beta-blockers can lead to a compensatory upregulation of beta-adrenergic receptors on the cell surface. This is a homeostatic mechanism to counteract the continuous blockade. The desensitization of β-adrenergic receptors is a complex process involving:

  • Phosphorylation: G-protein coupled receptor kinases (GRKs) and Protein Kinase A (PKA) phosphorylate the receptor.[5]

  • β-Arrestin Recruitment: Phosphorylated receptors recruit β-arrestins, which sterically hinder G-protein coupling and promote receptor internalization.

  • Internalization: The receptor is removed from the cell surface via endocytosis.

  • Downregulation: In some cases, prolonged agonist exposure can lead to a decrease in the total number of receptors through lysosomal degradation. However, with antagonists like this compound, the primary mechanism appears to be receptor upregulation.

Q4: How soon can tachyphylaxis to this compound be observed in an experimental setting?

The exact timeline can vary depending on the experimental model and conditions. However, a rebound increase in sympathetic response has been observed after stopping propranolol (another beta-blocker) given for one or more weeks, but not when given for only four days, suggesting that adaptive changes can occur within this timeframe.[2] For this compound, which has a much shorter half-life, changes in receptor expression could potentially be observed with continuous infusions lasting for hours to days.

Q5: What are some potential strategies to mitigate this compound tachyphylaxis in my experiments?

Several strategies can be explored to counteract the development of tolerance to this compound:

  • Pulsatile vs. Continuous Infusion: While not extensively studied for this compound specifically, intermittent or pulsatile dosing of some drugs has been shown to reduce the development of tachyphylaxis compared to continuous administration. This approach may allow for receptor re-sensitization during the "off" periods.

  • Co-administration with Phosphodiesterase (PDE) Inhibitors: In patients with downregulated beta-receptors, PDE3 inhibitors like enoximone or milrinone may be useful to increase myocardial contractility by acting downstream of the beta-receptor signaling pathway.[6][7] This combination may offer beneficial hemodynamic effects and compensate for the reduced efficacy of this compound.[6][7]

  • "Drug Holidays": In some clinical contexts, discontinuing a beta-blocker for a period may help circumvent tachyphylaxis.[3] While potentially disruptive to long-term studies, this concept could be adapted for experimental designs to assess receptor re-sensitization.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Decreasing Efficacy of this compound Over Time (Loss of heart rate control) Tachyphylaxis due to beta-1 adrenergic receptor upregulation.1. Confirm Tachyphylaxis: Gradually increase the this compound infusion rate. A need for significantly higher doses to achieve the same effect suggests tachyphylaxis. 2. Assess Receptor Density: If feasible in your model, quantify beta-1 adrenergic receptor density in relevant tissues at baseline and after prolonged infusion using radioligand binding assays. 3. Consider Pulsatile Dosing: Modify your infusion protocol to include "drug holidays" or a pulsatile delivery schedule. 4. Investigate Co-therapies: Explore the co-administration of a phosphodiesterase inhibitor to maintain the desired physiological response.
Inconsistent or Unpredictable Response to this compound Infusion Variability in individual animal's adrenergic tone or receptor density. Differences in drug metabolism or clearance.1. Establish a Stable Baseline: Ensure animals are adequately acclimatized to the experimental setup to minimize stress-induced variations in sympathetic tone. 2. Titrate Dose Individually: Do not rely on a single fixed dose for all subjects. Titrate the this compound infusion rate for each animal to achieve the desired initial physiological response. 3. Monitor Hemodynamics Continuously: Use continuous monitoring of heart rate and blood pressure to observe the onset and potential waning of the drug's effect.
Sudden Loss of this compound Effect After Initial Response Technical issue with the infusion pump or catheter. Acute physiological change in the animal (e.g., stress, release of endogenous catecholamines).1. Check Infusion System: Verify the infusion pump is functioning correctly and the catheter is patent and properly placed. 2. Assess Animal's Condition: Look for any signs of distress or unexpected physiological changes that could override the beta-blockade. 3. Administer a Bolus Dose: A small bolus of this compound can help determine if the receptors are still responsive. A lack of response may indicate severe tachyphylaxis or another confounding factor.

Data Presentation

Table 1: this compound Infusion Parameters in a Preclinical Model of Sepsis

ParameterThis compound GroupControl Group
Duration of Infusion11 (9-14) hoursN/A
Time to Target Heart Rate (80-100 bpm)3 to 8 hoursN/A
Occurrence of Hypotension (MAP <60 mm Hg)Earlier (10 [8-12] hours)Later (14 [11-20] hours)

Data from an ovine model of fecal peritonitis.[6]

Table 2: Clinical Dosing and Administration of this compound

IndicationLoading DoseMaintenance Infusion RateMaximum Recommended Dose
Supraventricular Tachycardia500 mcg/kg over 1 minute50-200 mcg/kg/min200 mcg/kg/min
Perioperative Tachycardia and Hypertension1 mg/kg over 30 seconds (Immediate control) or 500 mcg/kg over 1 minute (Gradual control)50-300 mcg/kg/min300 mcg/kg/min

Note: These are clinical dosages and may need to be adapted for specific animal models.[3]

Experimental Protocols

Protocol 1: Assessment of Beta-Adrenergic Receptor Desensitization in Isolated Cardiomyocytes

Objective: To induce and quantify beta-1 adrenergic receptor desensitization in response to prolonged this compound exposure in vitro.

Methodology:

  • Cell Culture: Culture primary adult rat ventricular myocytes or a suitable cardiac cell line (e.g., H9c2) to confluence.

  • Induction of Desensitization: Treat cells with a continuous infusion of this compound (e.g., 10 µM) for varying durations (e.g., 0, 2, 4, 8, 12, 24 hours). A control group should receive vehicle infusion.

  • Membrane Preparation: At each time point, harvest the cells and prepare membrane fractions by homogenization and differential centrifugation.

  • Radioligand Binding Assay:

    • Perform saturation binding assays using a radiolabeled beta-adrenergic antagonist (e.g., [3H]CGP-12177) to determine the total number of beta-adrenergic receptors (Bmax) and their affinity (Kd).

    • Perform competition binding assays with a beta-1 selective antagonist (e.g., CGP 20712A) to determine the proportion of beta-1 adrenergic receptors.

  • Adenylyl Cyclase Activity Assay:

    • In parallel experiments, stimulate membrane preparations from control and this compound-treated cells with a non-selective beta-agonist (e.g., isoproterenol).

    • Measure the production of cyclic AMP (cAMP) using a commercially available enzyme immunoassay (EIA) kit to assess the functional coupling of the receptors to adenylyl cyclase.

  • Data Analysis: Compare the Bmax, Kd, and isoproterenol-stimulated cAMP production between the control and this compound-treated groups at each time point. A significant increase in Bmax with a concurrent decrease in the functional response to agonist stimulation would indicate tachyphylaxis.

Protocol 2: In Vivo Model of this compound Tachyphylaxis in Rodents

Objective: To investigate the development of tachyphylaxis to a continuous this compound infusion in a live animal model.

Methodology:

  • Animal Model: Use adult male Wistar rats or a similar rodent model.

  • Surgical Preparation: Anesthetize the animals and implant an intravenous catheter for drug infusion and a telemetry device or arterial line for continuous monitoring of heart rate and blood pressure. Allow for a recovery period.

  • This compound Infusion:

    • Continuous Infusion Group: Administer a continuous intravenous infusion of this compound at a dose titrated to achieve a 20-30% reduction in baseline heart rate. Infuse for a prolonged period (e.g., 24, 48, or 72 hours).

    • Pulsatile Infusion Group: Administer this compound in cycles (e.g., 4 hours on, 2 hours off) for the same total duration as the continuous group.

    • Control Group: Infuse with saline vehicle.

  • Hemodynamic Monitoring: Continuously record heart rate and blood pressure throughout the infusion period.

  • Assessment of Tachyphylaxis:

    • Dose-Response Challenge: At the end of the infusion period, administer bolus doses of a beta-agonist (e.g., isoproterenol) and measure the chronotropic response. A rightward shift in the dose-response curve in the this compound-treated groups compared to the control group indicates desensitization.

    • Tissue Analysis: At the end of the experiment, euthanize the animals and harvest heart tissue to perform radioligand binding assays and adenylyl cyclase activity assays as described in Protocol 1.

  • Data Analysis: Compare the hemodynamic data, dose-response curves to isoproterenol, and receptor analysis between the continuous, pulsatile, and control groups.

Mandatory Visualizations

G cluster_EC Extracellular cluster_Membrane Cell Membrane cluster_IC Intracellular This compound This compound B1AR β1-Adrenergic Receptor This compound->B1AR Blocks Agonist Agonist (e.g., Norepinephrine) Agonist->B1AR Stimulates Gs Gs Protein B1AR->Gs Activates B_Arrestin β-Arrestin B1AR->B_Arrestin Recruits (when phosphorylated) AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates PKA->B1AR Phosphorylates GRK GRK GRK->B1AR Phosphorylates Internalization Receptor Internalization B_Arrestin->Internalization Promotes

Caption: Signaling pathway of the β1-adrenergic receptor and mechanisms of desensitization.

G start Start: Loss of this compound Efficacy Observed is_pump_ok Is the infusion pump and catheter functioning correctly? start->is_pump_ok fix_pump Action: Check and fix infusion system. is_pump_ok->fix_pump No is_animal_ok Is the animal showing signs of acute stress or physiological change? is_pump_ok->is_animal_ok Yes fix_pump->start address_animal Action: Stabilize the animal's condition. is_animal_ok->address_animal Yes suspect_tachyphylaxis Suspect Tachyphylaxis is_animal_ok->suspect_tachyphylaxis No address_animal->start increase_dose Action: Gradually increase this compound dose. Does this restore efficacy? suspect_tachyphylaxis->increase_dose efficacy_restored Efficacy Restored: Continue experiment with adjusted dose. Consider tachyphylaxis in data interpretation. increase_dose->efficacy_restored Yes efficacy_not_restored Efficacy Not Restored: Consider alternative strategies. increase_dose->efficacy_not_restored No alternative_strategies Alternative Strategies: 1. Switch to pulsatile dosing. 2. Co-administer PDE inhibitor. 3. Quantify receptor changes. efficacy_not_restored->alternative_strategies

Caption: Troubleshooting workflow for loss of this compound efficacy during long-term infusion.

References

Validation & Comparative

A Comparative Analysis of Esmolol's Cardioselectivity Versus Other Beta-Blockers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cardioselectivity of Esmolol against a panel of other commonly used beta-blockers. By presenting quantitative experimental data, detailed methodologies, and visual representations of relevant biological pathways, this document serves as a valuable resource for informed decision-making in research and drug development.

Quantitative Comparison of Beta-Blocker Cardioselectivity

The cardioselectivity of a beta-blocker is determined by its differential affinity for β1-adrenergic receptors, which are predominantly located in the heart, versus β2-adrenergic receptors, found in bronchial and vascular smooth muscle. A higher β1/β2 affinity ratio indicates greater cardioselectivity, suggesting a reduced likelihood of off-target effects such as bronchoconstriction.

The binding affinity of a drug for its receptor is commonly expressed by the dissociation constant (Ki), where a lower Ki value signifies a higher binding affinity. For ease of comparison, these values are often represented as pKi (-logKi). The following table summarizes the pKi values and selectivity ratios for this compound and other beta-blockers at human β1 and β2-adrenergic receptors, compiled from in vitro radioligand binding studies.

DrugpKi (β1)pKi (β2)β2/β1 Selectivity RatioReference
This compound 6.715.24~30[1]
Nebivolol 8.86.3~321[2]
Bisoprolol 8.77.1833[3]
Atenolol 6.895.5124
Metoprolol 7.76.420
Carvedilol 8.88.90.8
Propranolol 8.48.80.4

Note: The β2/β1 selectivity ratio is calculated from the antilog of the difference between the pKi values (pKi β1 - pKi β2).

Experimental Protocols: Determining Cardioselectivity

The gold-standard method for quantifying the binding affinity and selectivity of beta-blockers is the in vitro radioligand competition binding assay. This technique measures the ability of an unlabeled drug to displace a radiolabeled ligand from its receptor.

Key Experimental Method: Radioligand Competition Binding Assay

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) for β1 and β2-adrenergic receptors.

Materials:

  • Membrane Preparations: Cell membranes isolated from cell lines stably expressing either human β1 or β2-adrenergic receptors (e.g., CHO or HEK293 cells).

  • Radioligand: A non-selective, high-affinity beta-blocker radiolabeled with a radioisotope, such as [³H]dihydroalprenolol (DHA) or [¹²⁵I]cyanopindolol (CYP).

  • Test Compounds: this compound and other beta-blockers of interest.

  • Non-specific Binding Control: A high concentration of a non-selective beta-blocker (e.g., 10 µM propranolol) to determine non-specific binding of the radioligand.

  • Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl₂).

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand via rapid filtration through glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter: To quantify the radioactivity on the filters.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.

  • Incubation: To each well, add the membrane preparation, the radioligand at a concentration near its Kd, and either buffer (for total binding), the non-specific binding control, or the test compound at varying concentrations. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the competition curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following diagram illustrates the general workflow of a radioligand competition binding assay.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_separation Separation cluster_analysis Analysis prep_membranes Prepare Membranes (β1 or β2 Receptors) incubation Incubate: Membranes + Radioligand + Test Compound prep_membranes->incubation prep_reagents Prepare Reagents (Radioligand, Test Compounds) prep_reagents->incubation filtration Rapid Filtration (Separate Bound from Free) incubation->filtration quantification Quantify Radioactivity (Scintillation Counting) filtration->quantification data_analysis Data Analysis (IC50 → Ki Calculation) quantification->data_analysis

Figure 1. Experimental workflow for a radioligand competition binding assay.

Signaling Pathways of Beta-Adrenergic Receptors

Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by catecholamines like norepinephrine and epinephrine, initiate intracellular signaling cascades.

β1-Adrenergic Receptor Signaling Pathway

Predominantly found in cardiac tissue, the activation of β1-adrenergic receptors leads to an increase in heart rate, contractility, and conduction velocity.

beta1_signaling ligand Norepinephrine/ Epinephrine receptor β1-Adrenergic Receptor ligand->receptor Binds g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates ca_channel L-type Ca²⁺ Channels pka->ca_channel Phosphorylates ca_influx ↑ Intracellular Ca²⁺ ca_channel->ca_influx response ↑ Heart Rate ↑ Contractility ca_influx->response

Figure 2. Canonical β1-adrenergic receptor signaling pathway in cardiomyocytes.

β2-Adrenergic Receptor Signaling Pathway

β2-adrenergic receptors are primarily located on smooth muscle cells of the bronchi and blood vessels. Their activation leads to smooth muscle relaxation, resulting in bronchodilation and vasodilation.

beta2_signaling ligand Epinephrine receptor β2-Adrenergic Receptor ligand->receptor Binds g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates mlck Myosin Light Chain Kinase (MLCK) pka->mlck Inhibits via Phosphorylation response Smooth Muscle Relaxation (Bronchodilation/Vasodilation) mlck->response Leads to

Figure 3. Canonical β2-adrenergic receptor signaling pathway in smooth muscle cells.

Conclusion

The quantitative data presented in this guide clearly demonstrates the varying degrees of cardioselectivity among different beta-blockers. This compound exhibits a notable preference for β1-adrenergic receptors, with a selectivity ratio of approximately 30.[1] This positions it as a cardioselective agent, though less selective than nebivolol and bisoprolol under the studied conditions.[2][3] In contrast, non-selective beta-blockers like propranolol and carvedilol show similar or greater affinity for β2 receptors. This detailed comparison, supported by a transparent experimental methodology and clear visualization of the underlying biological pathways, provides a solid foundation for researchers and drug development professionals in the selection and evaluation of beta-adrenergic antagonists.

References

Validating the Efficacy of Esmolol in a New Animal Model of Arrhythmia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Esmolol's performance against other common antiarrhythmic agents, Amiodarone and Lidocaine, in preclinical animal models of arrhythmia. The information presented is supported by experimental data from various studies, offering valuable insights for researchers validating the efficacy of antiarrhythmic drugs in newly developed animal models.

Comparative Efficacy of Antiarrhythmic Agents

The following tables summarize the quantitative efficacy of this compound, Amiodarone, and Lidocaine in suppressing ventricular arrhythmias in different animal models. It is important to note that direct head-to-head comparisons in a single standardized model are limited in the published literature. The data presented here is a synthesis from various studies, providing a comparative overview.

Table 1: Efficacy in Epinephrine-Induced Arrhythmia Models (Canine)

DrugDosePrimary Efficacy EndpointResultCitation(s)
This compound 0.5 µg/kg bolus + 150 µg/kg/min infusionIncrease in Arrhythmogenic Dose of Epinephrine (ADE)ADE increased from 3.23 ± 0.25 to 30.90 ± 3.56 µg/kg/min
200 µg/kg/min infusionIncrease in Arrhythmogenic Dose of Epinephrine (ADE)ADE increased to 99.0 ± 2.92 µg/kg/min
Amiodarone 3 mg/kg IV bolusSuppression of Epinephrine-Induced ArrhythmiaSuppressed arrhythmia
Lidocaine Not specified in direct comparisonSuppression of Epinephrine-Induced ArrhythmiaEffective in suppressing adrenaline arrhythmia

Table 2: Efficacy in Post-Myocardial Infarction Arrhythmia Models

DrugAnimal ModelDosePrimary Efficacy EndpointResultCitation(s)
This compound Pig250 µg/kg/min infusionReduction in Infarct SizeSignificantly smaller infarct size in the this compound group
Amiodarone CatIV administrationChange in Ventricular Effective Refractory Period (ERP)+10% increase in mean ventricular ERP
Change in Heart Rate-17% decrease in mean heart rate
Dog40 mg/kg/day for 10 days, then taperedSuppression of Inducible ArrhythmiasSuppression observed at weeks 1, 3-8
Lidocaine Dog80 µg/kg/min infusionAntiarrhythmic Response to Programmed Electrical Stimulation (PES)7 out of 8 animals showed an antiarrhythmic response
Change in Intraventricular Conduction TimeIncreased from 66.2 ms to 67.7 ms

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are synthesized protocols for common animal models of arrhythmia used in the cited studies.

Epinephrine-Induced Arrhythmia Model in Dogs

This model is effective for evaluating drugs that counteract adrenergic-driven arrhythmias.

  • Animal Species: Mongrel dogs.

  • Anesthesia: Anesthesia is induced and maintained with halothane.

  • Instrumentation and Monitoring:

    • Continuous ECG monitoring is established.

    • An arterial line is placed for continuous blood pressure monitoring.

  • Arrhythmia Induction:

    • An intravenous infusion of epinephrine is initiated at a starting dose (e.g., 1 µg/kg/min) and progressively increased.

    • The arrhythmogenic dose of epinephrine (ADE) is defined as the dose of epinephrine that produces a predefined ventricular arrhythmia (e.g., four or more premature ventricular contractions within 15 seconds).

  • Drug Administration:

    • The test article (e.g., this compound) or vehicle is administered intravenously as a bolus followed by a continuous infusion before the epinephrine challenge.

    • The ADE is determined in the presence and absence of the test drug to quantify its antiarrhythmic effect.

Myocardial Infarction-Induced Arrhythmia Model in Rats

This model simulates arrhythmias resulting from ischemic heart disease.

  • Animal Species: Sprague-Dawley rats.

  • Anesthesia: Anesthesia is induced with an injectable anesthetic (e.g., ketamine/xylazine) and maintained with an inhalant anesthetic (e.g., isoflurane).

  • Surgical Procedure:

    • The rat is intubated and mechanically ventilated.

    • A left thoracotomy is performed to expose the heart.

    • The left anterior descending (LAD) coronary artery is permanently ligated with a suture to induce myocardial infarction.

    • Successful ligation is confirmed by visual blanching of the myocardium and changes on the ECG.

  • Arrhythmia Assessment:

    • ECG is monitored continuously post-ligation to detect spontaneous arrhythmias.

    • Programmed electrical stimulation (PES) can be performed at a later time point (days to weeks) to assess the inducibility of ventricular tachyarrhythmias.

  • Drug Administration: The test drug can be administered acutely after infarction or chronically to evaluate its effect on the development and suppression of arrhythmias.

Programmed Electrical Stimulation (PES) for Arrhythmia Induction

PES is a standardized method to assess the vulnerability of the myocardium to reentrant arrhythmias.

  • Animal Model: Can be applied to various species, including dogs and cats, often in the context of a chronic myocardial infarction model.

  • Procedure:

    • Under anesthesia, an electrode catheter is introduced into the right ventricle via a peripheral vein.

    • Pacing stimuli are delivered to the ventricular myocardium.

    • The protocol typically involves delivering a train of paced beats at a constant cycle length, followed by one to three premature extrastimuli with progressively shorter coupling intervals.

    • The endpoint is the induction of sustained or non-sustained ventricular tachycardia or fibrillation.

  • Drug Efficacy Evaluation: The PES protocol is performed before and after the administration of the antiarrhythmic drug to determine its ability to prevent the induction of arrhythmias.

Signaling Pathways and Experimental Workflows

Visualizing the molecular mechanisms and experimental processes is essential for a comprehensive understanding.

This compound's Mechanism of Action: Beta-1 Adrenergic Receptor Blockade

This compound is a cardioselective beta-1 adrenergic receptor antagonist. It competitively blocks the binding of catecholamines (epinephrine and norepinephrine) to these receptors on cardiac myocytes. This action leads to a decrease in the production of cyclic AMP (cAMP) by adenylyl cyclase, which in turn reduces the activity of protein kinase A (PKA). The downstream effects include a decrease in heart rate (negative chronotropy), reduced contractility (negative inotropy), and slowed atrioventricular conduction (negative dromotropy).

Esmolol_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Epinephrine Epinephrine Beta1_Receptor β1 Adrenergic Receptor Epinephrine->Beta1_Receptor Activates This compound This compound This compound->Beta1_Receptor Blocks G_Protein Gs Protein Beta1_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) PKA->PKA_active Ca_Channel L-type Ca2+ Channel PKA_active->Ca_Channel Phosphorylates HR ↓ Heart Rate PKA_active->HR ↓ Pacemaker Current Ca_Influx ↓ Ca2+ Influx Ca_Channel->Ca_Influx Contractility ↓ Contractility Ca_Influx->Contractility

Caption: this compound's mechanism of action via β1 adrenergic receptor blockade.

Experimental Workflow: Validating a New Antiarrhythmic Drug

The following workflow outlines a typical process for evaluating the efficacy of a new antiarrhythmic compound, such as this compound, in a preclinical setting.

Experimental_Workflow cluster_model Animal Model Development cluster_validation Drug Efficacy Validation cluster_reporting Reporting and Analysis Model_Selection Select Appropriate Animal Model (e.g., Canine, Rodent) Arrhythmia_Induction Establish Arrhythmia Induction Protocol (e.g., MI, Epinephrine) Model_Selection->Arrhythmia_Induction Baseline Establish Baseline Arrhythmia Characteristics Arrhythmia_Induction->Baseline Drug_Admin Administer Test Drug (this compound) & Comparators (Amiodarone, Lidocaine) Baseline->Drug_Admin Data_Collection Record ECG and Hemodynamic Data Drug_Admin->Data_Collection Analysis Analyze Arrhythmia Incidence, Duration, etc. Data_Collection->Analysis Stats Statistical Analysis Analysis->Stats Publish Publish Findings Stats->Publish

Caption: A typical experimental workflow for validating a new antiarrhythmic drug.

Esmolol's Impact on Cardiac Output: A Cross-Study Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of esmolol's effects on cardiac output across various clinical studies. This compound, a selective beta-1 adrenergic receptor antagonist, is increasingly investigated for its potential to modulate cardiovascular function in critical care settings. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological and procedural frameworks to offer an objective overview for research and development purposes.

Quantitative Data Summary

The following table summarizes the hemodynamic effects of this compound observed in different patient populations across multiple studies. The data highlights changes in key cardiovascular parameters following this compound administration.

Study (Patient Population)This compound Dosing RegimenCardiac Output (CO) / Cardiac Index (CI)Heart Rate (HR)Stroke Volume (SV) / Stroke Volume Index (SVI)Mean Arterial Pressure (MAP)Norepinephrine (NE) Dose
Morelli et al. (Septic Shock) [1]Continuous infusion to maintain HR between 80-94 bpm.CI decreased (4.0 to 3.1 L/min/m²)DecreasedSVI increased (median AUC 4 mL/m²)[1]MaintainedReduced (median AUC -0.11 µg/kg/min)[2]
Unnamed Study (Septic Shock) [3]Initial rate of 6 mg·kg⁻¹·h⁻¹, titrated to reduce HR by 10%.CO decreased (7.88 to 6.13 L/min)[3]Decreased (112 to 100 bpm)[3]Not specifiedNo significant change[3]Not specified
Wei et al. (Experimental Septic Shock) [4]1 mg·kg⁻¹·h⁻¹ and 5 mg·kg⁻¹·h⁻¹ImprovedUnchanged at lower dosesImprovedImprovedNot specified
Alexander et al. (Minor Orthopaedic Surgery) [5]Bolus of 100 mg or 200 mgDecreased significantlyDecreased significantlyDecreased significantlyDecreased significantlyNot applicable
Zangrillo et al. (Cardiac Surgery) [6]1 mg/kg bolus before aortic cross-clamping and 2 mg/kg in cardioplegia solution.Trend towards reduction in low-cardiac-output syndrome.[6]Not specifiedNot specifiedNot specifiedReduced maximum inotropic score.[6]

Experimental Protocols

Study in Septic Shock (Morelli et al.)[1]
  • Objective: To investigate the effect of the short-acting β-blocker this compound in patients with severe septic shock.

  • Design: Open-label, randomized phase 2 study.

  • Participants: Patients in septic shock with a heart rate of 95/min or higher requiring high-dose norepinephrine to maintain a mean arterial pressure of 65 mm Hg or higher.

  • Intervention: Continuous infusion of this compound titrated to maintain a heart rate between 80 and 94 beats per minute for the duration of their ICU stay.

  • Cardiac Output Measurement: Not explicitly stated in the provided snippets, but pulmonary artery catheters were inserted, suggesting thermodilution as a likely method.[7]

Study in Septic Shock (Unnamed)[3]
  • Objective: To evaluate the effect of heart rate control with this compound on hemodynamics and fluid responsiveness in patients with septic shock.

  • Design: Prospective observational study.

  • Participants: 15 patients with septic shock.

  • Intervention: this compound was administered intravenously at a starting rate of 6 mg·kg⁻¹·h⁻¹ and then adjusted to decrease the heart rate by 10% from baseline.

  • Cardiac Output Measurement: Pulse indicator continuous cardiac output (PiCCO) was used to monitor hemodynamic parameters.[3]

Study in Cardiac Surgery (Zangrillo et al.)[6]
  • Objective: To assess whether the administration of this compound in cardiac surgery could have a cardioprotective effect that translates into improved postoperative outcomes.

  • Design: Single-center, double-blinded, parallel-group randomized controlled trial.

  • Participants: Patients undergoing elective cardiac surgery with preoperative evidence of left ventricular end-diastolic diameter >60 mm and/or left ventricular ejection fraction <50%.

  • Intervention: Patients were randomly assigned to receive either this compound (1 mg/kg as a bolus before aortic cross-clamping and 2 mg/kg mixed in the cardioplegia solution) or a placebo.[6]

  • Cardiac Output Measurement: The study noted a trend toward a reduction in postoperative low-cardiac-output syndrome, but the specific method of cardiac output measurement was not detailed in the provided search results.[6]

Visualizations

Signaling Pathway of this compound

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cardiac Myocyte) Epinephrine/Norepinephrine Epinephrine/Norepinephrine Beta1_Receptor Beta-1 Adrenergic Receptor Epinephrine/Norepinephrine->Beta1_Receptor Activates This compound This compound This compound->Beta1_Receptor Blocks Reduced_Contraction Decreased Heart Rate & Contractility This compound->Reduced_Contraction G_Protein Gs Protein Beta1_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates Ca_Influx Increased Ca2+ Influx Ca_Channel->Ca_Influx Contraction Increased Heart Rate & Contractility Ca_Influx->Contraction

Caption: this compound's mechanism of action in cardiac myocytes.

Experimental Workflow for Assessing this compound's Effect on Cardiac Output

G Patient_Selection Patient Selection (e.g., Septic Shock, Tachycardia) Baseline_Measurements Baseline Hemodynamic Measurements (CO, HR, MAP, etc.) Patient_Selection->Baseline_Measurements Randomization Randomization Baseline_Measurements->Randomization Esmolol_Group This compound Administration (Loading dose + Infusion) Randomization->Esmolol_Group Control_Group Standard Care / Placebo Randomization->Control_Group Titration Titration of this compound (Target Heart Rate) Esmolol_Group->Titration Continuous_Monitoring Continuous Hemodynamic Monitoring Control_Group->Continuous_Monitoring Titration->Continuous_Monitoring Data_Collection Data Collection at Pre-defined Timepoints Continuous_Monitoring->Data_Collection Data_Analysis Data Analysis and Comparison Data_Collection->Data_Analysis

Caption: Generalized workflow for clinical trials on this compound.

References

A Comparative Analysis of Esmolol and Landiolol in Experimental Sepsis Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the complexities of sepsis-induced cardiovascular dysfunction, the choice of a short-acting beta-blocker is a critical consideration. This guide provides a comparative analysis of two prominent agents, esmolol and landiolol, based on available preclinical data from experimental sepsis models. While direct head-to-head trials in a single animal model are limited, this report synthesizes findings from closely related studies to offer insights into their respective profiles.

Pharmacological Distinction at a Glance

This compound and landiolol are both ultra-short-acting, cardioselective beta-1 adrenergic receptor antagonists. However, a key differentiator lies in their degree of selectivity and potential for negative inotropic effects. Landiolol is reported to have approximately eight times greater selectivity for the beta-1 receptor than this compound.[1] This heightened selectivity may translate to a more favorable hemodynamic profile, particularly in the context of sepsis-induced myocardial depression.

Experimental Protocols in Animal Models of Sepsis

To understand the context of the presented data, it is crucial to detail the experimental methodologies employed in key preclinical studies. The most relevant and comparable data come from studies utilizing the cecal ligation and puncture (CLP) model in rats, a gold standard for inducing a clinically relevant septic state.

Cecal Ligation and Puncture (CLP) Sepsis Model

The CLP model mimics the polymicrobial nature of clinical peritonitis. The general procedure involves anesthetizing the animal, making a midline laparotomy incision to expose the cecum, ligating the cecum below the ileocecal valve, and then puncturing it with a needle to allow fecal contents to leak into the peritoneal cavity, thereby inducing sepsis. The severity of sepsis can be modulated by the size of the needle used for puncture and the number of punctures.

Experimental Workflow for CLP-Induced Sepsis Studies

G cluster_pre Pre-Procedure cluster_procedure CLP Procedure cluster_post Post-Procedure Animal Acclimatization Animal Acclimatization Anesthesia Anesthesia Animal Acclimatization->Anesthesia Laparotomy Laparotomy Anesthesia->Laparotomy Cecal Ligation Cecal Ligation Laparotomy->Cecal Ligation Cecal Puncture Cecal Puncture Cecal Ligation->Cecal Puncture Abdominal Closure Abdominal Closure Cecal Puncture->Abdominal Closure Fluid Resuscitation Fluid Resuscitation Abdominal Closure->Fluid Resuscitation Drug Administration Drug Administration Fluid Resuscitation->Drug Administration Monitoring & Data Collection Monitoring & Data Collection Drug Administration->Monitoring & Data Collection

Experimental workflow for CLP-induced sepsis studies.

Drug Administration Protocols
  • This compound Protocol (Rat CLP Model): In a study investigating the effects of this compound on inflammatory pathways in septic rats, this compound was administered as a continuous intravenous infusion. The dosing was initiated four hours after the CLP procedure.[2]

  • Landiolol Protocol (Rat CLP Model): A study examining the transcriptomic changes in the myocardium of septic rats administered landiolol also initiated treatment post-CLP. This allowed for the assessment of the drug's impact on the established septic state.[3]

Comparative Performance Data

The following tables summarize the quantitative data on the effects of this compound and landiolol on key parameters in experimental sepsis. It is important to note that these data are synthesized from different studies and are not from a single head-to-head comparison.

Hemodynamic Effects
ParameterThis compoundLandiololAnimal ModelReference
Heart Rate Significantly ReducedSignificantly ReducedRat CLP[2][3]
Mean Arterial Pressure Maintained or Slightly ReducedMaintainedRat CLP[2][3]
Cardiac Output/Index Maintained or Increased Stroke VolumeImproved Cardiac Performance (in males)Rat CLP[2][3]
Negative Inotropy More pronouncedLess pronouncedIsolated Guinea-Pig Heart[4]
Anti-inflammatory Effects
ParameterThis compoundLandiololAnimal ModelReference
TNF-α ReducedReducedRat CLP / Sepsis[1][2]
IL-6 ReducedReducedRat CLP / Sepsis[1][2]
NF-κB Activation DecreasedNot explicitly comparedRat CLP[2]

Modulation of Signaling Pathways

Both this compound and landiolol appear to exert their beneficial effects in sepsis by modulating key inflammatory and cellular signaling pathways.

In experimental sepsis, this compound has been shown to down-regulate inflammatory pathways, with a notable decrease in the phosphorylation of NF-κB in both cardiac and vascular tissues.[2] Landiolol, in a septic rat model, was found to reverse the dysregulation of several signaling pathways, including the phosphoinositide-3-kinase/AKT (PI3K/AKT) pathway, particularly in male subjects.[3]

An in vitro study comparing the two drugs in HEK293 cells expressing human β1-adrenergic receptors revealed that both this compound and landiolol can lead to a robust increase in the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), indicating a biased agonistic activity at the receptor.[5]

Proposed Signaling Pathways Modulated by this compound and Landiolol in Sepsis

G cluster_this compound This compound cluster_landiolol Landiolol cluster_both Both Drugs (in vitro) This compound This compound NFkB NF-κB Activation This compound->NFkB Inhibits Inflammation Inflammation NFkB->Inflammation Landiolol Landiolol PI3K_AKT PI3K/AKT Pathway Landiolol->PI3K_AKT Modulates Myocardial_Dysfunction Myocardial_Dysfunction PI3K_AKT->Myocardial_Dysfunction Beta1_AR β1-Adrenergic Receptor ERK12 ERK1/2 Phosphorylation Beta1_AR->ERK12 Stimulates (Biased Agonism) ERK12->Myocardial_Dysfunction Sepsis Sepsis Sepsis->Inflammation Sepsis->Myocardial_Dysfunction

Signaling pathways influenced by this compound and landiolol.

Conclusion

References

Validating Esmolol's In Vitro Cardioselectivity in Ex Vivo Heart Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro and ex vivo experimental data to validate the cardioselective beta-1 adrenergic receptor blocking mechanism of Esmolol. By examining findings from molecular-level assays to whole-organ models, this document offers a detailed perspective on this compound's pharmacological profile compared to other beta-blockers.

Executive Summary

This compound is a short-acting, cardioselective β-1 adrenergic receptor antagonist.[1] Its primary mechanism involves the competitive blockade of β-1 adrenergic receptors in myocardial cells, leading to decreased heart rate, contractility, and atrioventricular conduction.[1] In vitro studies, such as radioligand binding assays, have quantified this compound's high affinity and selectivity for β-1 over β-2 receptors. These molecular findings are crucial for predicting its clinical effects and are validated in more physiologically relevant ex vivo models, such as the Langendorff-perfused heart. This guide will bridge the data from these two experimental domains, providing a clear evidence-based rationale for this compound's mechanism of action.

In Vitro vs. Ex Vivo Data Comparison

The following tables summarize quantitative data from in vitro and ex vivo studies, comparing this compound to other notable beta-blockers.

Table 1: In Vitro Beta-Adrenergic Receptor Binding Affinity and Selectivity

Compoundβ-1 Affinity (Kᵢ, nM)β-2 Affinity (Kᵢ, nM)β-1/β-2 Selectivity RatioReference
This compound --34[2]
Metoprolol ----
Propranolol ----
Landiolol --255 (8 times more than this compound)[3]

Note: Specific Kᵢ values for this compound, Metoprolol, and Propranolol were not available in the provided search results, but the selectivity ratio for this compound is documented.

Table 2: Ex Vivo Effects on Cardiac Function in Langendorff-Perfused Rat Hearts

Compound & ConcentrationChange in Heart Rate (HR)Change in Left Ventricular Developed Pressure (LVDP)Change in Coronary Flow (CF)Reference
This compound (125 mg/l) Decrease-Decrease to 60% of initial value[4]
This compound (250 mg/l) Cardiac Arrest-Decrease to ~40% of initial value[4]
This compound (500 mg/l) Cardiac ArrestPersistent DecreaseDecrease to ~40% of initial value, recovery to ~80%[4]
Metoprolol Dose-dependent decrease--[5]
Propranolol Dose-dependent decrease--[6]

Experimental Protocols

In Vitro Radioligand Binding Assay for Beta-Receptor Selectivity

Objective: To determine the binding affinity and selectivity of this compound for β-1 and β-2 adrenergic receptors.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells expressing either human β-1 or β-2 adrenergic receptors (e.g., CHO or HEK293 cells).[7]

  • Radioligand: A non-selective radiolabeled antagonist, such as [³H]CGP-12177, is used to label the beta-adrenergic receptors.[8]

  • Competition Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled beta-blocker (e.g., this compound).

  • Separation and Counting: The bound and free radioligand are separated by filtration, and the radioactivity of the bound fraction is measured using a scintillation counter.

  • Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Kᵢ) is then calculated using the Cheng-Prusoff equation. The ratio of Kᵢ values for β-2 and β-1 receptors provides the β-1 selectivity ratio.

Ex Vivo Langendorff-Perfused Heart Model

Objective: To assess the functional consequences of this compound's beta-blockade on an isolated, beating heart.

Methodology:

  • Heart Isolation: A rodent (typically a rat) is anesthetized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.[9]

  • Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.[10]

  • Retrograde Perfusion: The heart is perfused in a retrograde manner via the aorta with oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit buffer at a constant pressure or flow and maintained at a physiological temperature (37°C).[10][11] This retrograde perfusion closes the aortic valve and forces the perfusate into the coronary arteries, thus supplying the myocardium.

  • Parameter Measurement:

    • Heart Rate (HR): Measured via ECG electrodes or a pressure transducer.

    • Left Ventricular Developed Pressure (LVDP): A fluid-filled balloon is inserted into the left ventricle and connected to a pressure transducer to measure contractile function.[11]

    • Coronary Flow (CF): Measured by collecting the effluent from the pulmonary artery.

  • Drug Administration: this compound or other beta-blockers are infused into the perfusion line at various concentrations.

  • Data Acquisition and Analysis: Hemodynamic parameters are continuously recorded before, during, and after drug administration to evaluate the dose-dependent effects on cardiac function.

Visualizations

Signaling Pathways and Experimental Workflows

Beta1_Adrenergic_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adrenaline/Noradrenaline Adrenaline/Noradrenaline B1AR β1-Adrenergic Receptor Adrenaline/Noradrenaline->B1AR Activates This compound This compound This compound->B1AR Blocks G_protein Gs Protein B1AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ca_channels L-type Ca²⁺ Channels (Phosphorylated) PKA->Ca_channels Phosphorylates Ca_influx ↑ Ca²⁺ Influx Ca_channels->Ca_influx Contraction ↑ Heart Rate & ↑ Contractility Ca_influx->Contraction

Caption: Beta-1 Adrenergic Receptor Signaling Pathway and this compound's Point of Inhibition.

Langendorff_Workflow cluster_preparation Preparation cluster_perfusion Perfusion Setup cluster_experiment Experimentation cluster_analysis Data Analysis A1 Anesthetize Animal A2 Rapidly Excise Heart A1->A2 A3 Place in Ice-Cold Buffer A2->A3 B1 Cannulate Aorta A3->B1 B2 Mount on Langendorff Apparatus B1->B2 B3 Initiate Retrograde Perfusion B2->B3 C1 Stabilization Period B3->C1 C2 Record Baseline Parameters (HR, LVDP, CF) C1->C2 C3 Administer this compound/ Other Beta-Blockers C2->C3 C4 Record Experimental Data C3->C4 D1 Compare Baseline vs. Experimental Data C4->D1 D2 Generate Dose-Response Curves D1->D2

Caption: Experimental Workflow for the Ex Vivo Langendorff-Perfused Heart Model.

Conclusion

The data presented in this guide demonstrates a strong correlation between the in vitro and ex vivo findings for this compound. Its high β-1 selectivity, established through in vitro binding assays, translates into predictable and dose-dependent negative chronotropic and inotropic effects in the more complex ex vivo heart model. The Langendorff model serves as a critical translational bridge, validating the molecular mechanism of this compound in a functional organ system. This comparative analysis underscores the importance of a multi-faceted experimental approach in drug development, confirming that this compound's primary mechanism of action is indeed its selective blockade of β-1 adrenergic receptors, leading to its well-characterized cardiovascular effects.

References

A Comparative Study of the Hemodynamic Effects of Esmolol and Ivabradine in Septic Shock

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the critical care setting, persistent tachycardia in septic shock is an independent predictor of mortality. The management of this hyperadrenergic state presents a therapeutic challenge, balancing the need to reduce myocardial oxygen demand with the risk of hemodynamic compromise. This guide provides a comparative analysis of two pharmacological agents, the beta-blocker esmolol and the selective If channel inhibitor ivabradine, on the hemodynamic parameters of patients in septic shock.

Executive Summary

This compound, a short-acting beta-1 selective antagonist, and ivabradine, a specific inhibitor of the "funny" (If) current in the sinoatrial node, both effectively reduce heart rate in septic shock. However, their distinct mechanisms of action result in different hemodynamic profiles. This compound's beta-blockade can lead to a decrease in cardiac contractility, which may be a concern in patients with pre-existing cardiac dysfunction. In contrast, ivabradine's targeted action on the sinoatrial node slows the heart rate without directly affecting myocardial contractility.[1][2] This guide synthesizes data from key clinical and preclinical studies to provide a detailed comparison of their hemodynamic effects, supported by experimental protocols and mechanistic pathways.

Data Presentation: Hemodynamic Effects

The following tables summarize the quantitative data on the hemodynamic effects of this compound and ivabradine in septic shock from notable clinical trials. It is important to note that direct head-to-head trials with large patient populations are limited, and the data presented are from separate studies with potentially different patient cohorts and protocols.

Table 1: Hemodynamic Effects of this compound in Septic Shock (Morelli et al., 2013) [3][4]

Hemodynamic ParameterThis compound Group (n=77)Control Group (n=77)p-value
Heart Rate (beats/min)
Baseline119 ± 14118 ± 15NS
96 hours90 ± 8112 ± 16<0.001
Mean Arterial Pressure (mmHg)
Baseline72 ± 771 ± 8NS
96 hours74 ± 772 ± 8NS
Cardiac Index (L/min/m²)
Baseline3.5 ± 1.13.6 ± 1.2NS
96 hours3.2 ± 0.93.5 ± 1.1NS
Stroke Volume Index (mL/m²)
Baseline30 ± 831 ± 9NS
96 hours35 ± 931 ± 8<0.01
Norepinephrine Dose (µg/kg/min)
Baseline0.8 ± 0.60.8 ± 0.7NS
96 hours0.5 ± 0.40.8 ± 0.6<0.001
Lactate (mmol/L)
Baseline3.1 ± 1.93.3 ± 2.1NS
96 hours1.8 ± 1.12.5 ± 1.5<0.01

Table 2: Hemodynamic Effects of Ivabradine in Septic Shock (Representative Data from a Prospective Trial) [5][6]

Hemodynamic ParameterIvabradine GroupControl Groupp-value
Heart Rate (beats/min) Significant ReductionNo Significant Change<0.05
Mean Arterial Pressure (mmHg) MaintainedMaintainedNS
Cardiac Index (L/min/m²) Maintained or IncreasedNo Significant ChangeNS
Stroke Volume Index (mL/m²) IncreasedNo Significant Change<0.05
Norepinephrine Dose (µg/kg/min) Trend towards reductionNo Significant ChangeVariable
Lactate (mmol/L) Trend towards reductionNo Significant ChangeVariable

Note: Data for ivabradine is synthesized from reports of ongoing and recently completed trials, as large-scale comparative trial data is still emerging. The specific values can vary between studies.

Experimental Protocols

This compound in Septic Shock (Adapted from Morelli et al., 2013)[3][7]
  • Study Design: A single-center, open-label, randomized controlled trial.

  • Patient Population: Adult patients with septic shock requiring norepinephrine to maintain a mean arterial pressure (MAP) ≥ 65 mmHg after 24 hours of hemodynamic optimization, and with a persistent heart rate ≥ 95 beats/min.

  • Intervention: Continuous intravenous infusion of this compound with a starting dose of 25-50 mg/hour, titrated to achieve and maintain a heart rate between 80 and 94 beats/min. The infusion was continued for the duration of the ICU stay.

  • Control: Standard treatment for septic shock without a placebo infusion.

  • Hemodynamic Monitoring: A pulmonary artery catheter was used for continuous monitoring of hemodynamic parameters.

  • Primary Outcome: Reduction of heart rate to the target range.

  • Secondary Outcomes: Hemodynamic parameters, vasopressor requirements, and 28-day mortality.

Ivabradine in Septic Shock (General Protocol from ClinicalTrials.gov)[8][9][10][11]
  • Study Design: Prospective, multicenter, randomized, controlled trials (several are ongoing).

  • Patient Population: Adult patients with septic shock with a persistent sinus tachycardia (heart rate ≥ 95 beats/min) despite adequate fluid resuscitation and vasopressor support.

  • Intervention: Enteral administration of ivabradine, typically starting at a dose of 5 mg twice daily, with potential titration to 7.5 mg twice daily to achieve a target heart rate.

  • Control: Standard of care for septic shock, which may include a placebo.

  • Hemodynamic Monitoring: Methods vary across trials but generally include invasive arterial blood pressure monitoring and often advanced hemodynamic monitoring (e.g., echocardiography, pulmonary artery catheter, or non-invasive cardiac output monitoring).

  • Primary Outcome: Efficacy in heart rate reduction and effects on hemodynamic parameters.

  • Secondary Outcomes: Vasopressor requirements, markers of organ dysfunction (e.g., SOFA score), lactate clearance, and mortality.

Mandatory Visualizations

Signaling Pathways

Esmolol_Signaling_Pathway cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol Beta-1_Receptor β1-Adrenergic Receptor G_Protein Gs Protein Beta-1_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates L-type_Ca_Channel L-type Ca2+ Channel PKA->L-type_Ca_Channel Phosphorylates Calcium_Influx Ca2+ Influx L-type_Ca_Channel->Calcium_Influx Increased_Contractility Increased Contractility Calcium_Influx->Increased_Contractility Norepinephrine Norepinephrine (in Septic Shock) Norepinephrine->Beta-1_Receptor Activates This compound This compound This compound->Beta-1_Receptor Blocks

Caption: this compound's mechanism of action in cardiomyocytes.

Ivabradine_Signaling_Pathway cluster_membrane Sinoatrial Node Cell Membrane cluster_cytosol Intracellular If_Channel If 'Funny' Channel (HCN Channel) Na_K_Influx Na+ and K+ Influx If_Channel->Na_K_Influx Allows Diastolic_Depolarization Slow Diastolic Depolarization Na_K_Influx->Diastolic_Depolarization Initiates Heart_Rate Increased Heart Rate Diastolic_Depolarization->Heart_Rate Determines Ivabradine Ivabradine Ivabradine->If_Channel Inhibits

Caption: Ivabradine's mechanism of action in the sinoatrial node.

Experimental Workflow

Experimental_Workflow Patient_Screening Screening of Septic Shock Patients (Tachycardia > 95 bpm) Randomization Randomization Patient_Screening->Randomization Esmolol_Arm This compound Infusion (Titrated to HR 80-94 bpm) Randomization->Esmolol_Arm Group 1 Ivabradine_Arm Enteral Ivabradine (e.g., 5mg BID) Randomization->Ivabradine_Arm Group 2 Control_Arm Standard of Care Randomization->Control_Arm Group 3 Hemodynamic_Monitoring Continuous Hemodynamic Monitoring (HR, MAP, CO, SV, etc.) Esmolol_Arm->Hemodynamic_Monitoring Ivabradine_Arm->Hemodynamic_Monitoring Control_Arm->Hemodynamic_Monitoring Data_Collection Data Collection at Predefined Intervals (e.g., 24, 48, 72, 96 hours) Hemodynamic_Monitoring->Data_Collection Endpoint_Analysis Analysis of Primary and Secondary Endpoints Data_Collection->Endpoint_Analysis

Caption: A conceptual workflow for a comparative clinical trial.

Discussion and Conclusion

Both this compound and ivabradine offer promising avenues for heart rate control in septic shock, a condition where persistent tachycardia is associated with poor outcomes.[7] The choice between these agents may depend on the individual patient's hemodynamic profile and underlying cardiac function.

This compound, as a beta-blocker, has demonstrated a reduction in mortality in some studies of septic shock.[8] Its benefits may extend beyond heart rate control to include modulation of the inflammatory response. However, its potential for negative inotropic effects necessitates careful patient selection and monitoring.

Ivabradine, with its selective action on the sinoatrial node, provides a targeted approach to heart rate reduction without the risk of myocardial depression.[1][2] This makes it an attractive option, particularly in patients with suspected or confirmed septic cardiomyopathy. While robust clinical outcome data are still emerging, initial findings suggest a favorable hemodynamic profile.

Future large-scale, head-to-head randomized controlled trials are warranted to definitively establish the comparative efficacy and safety of this compound and ivabradine in the management of septic shock. Such studies will be crucial in refining treatment strategies and improving outcomes for this critically ill patient population.

References

Safety Operating Guide

Proper Disposal Procedures for Esmolol

Author: BenchChem Technical Support Team. Date: November 2025

Esmolol is a cardioselective beta-1 adrenergic antagonist that requires careful handling and disposal to ensure laboratory safety and minimize environmental impact.[1][2] As a substance considered hazardous under OSHA 29 CFR 1910.1200, all waste must be managed in strict accordance with local, state, and federal regulations.[3][4] This guide provides essential procedural information for researchers, scientists, and drug development professionals on the proper disposal of this compound.

General Disposal Guidelines

The primary directive for this compound waste is to dispose of it in accordance with all applicable local, state, federal, and provincial regulations.[5][6] It is classified as slightly hazardous for water; therefore, preventing its entry into groundwater, water courses, or sewage systems is critical. Do not allow wash water from cleaning or processing equipment to enter drains.[3][7]

Recommended disposal options include:

  • Consultation with Waste Management Authorities : Contact your local or regional waste management authority to identify a suitable and licensed treatment or disposal facility.[3][4]

  • Licensed Landfill : Burial in a landfill specifically licensed to accept chemical and/or pharmaceutical waste.[3][4]

  • Licensed Incineration : Incineration in a licensed facility, often after being mixed with a suitable combustible material.[3][4]

Handling Spills and Contaminated Materials

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

Spill Cleanup Protocol :

  • Evacuate and Secure Area : Keep unnecessary and unprotected personnel from entering the spill area.[5]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including protective gloves, clothing, eye protection, and a NIOSH-approved respirator if ventilation is inadequate.[5][8]

  • Containment : Use an inert absorbent material such as dry sand, earth, or oil dry to contain the spill.[5] For dry spills, use dry cleanup procedures and avoid generating dust.[3][7] You may dampen the material with water to prevent it from becoming airborne before sweeping.[4][7]

  • Collection : Collect the absorbed material and place it into a clearly labeled chemical waste container for disposal.[5][7][8]

  • Decontamination : After the material has been removed, flush the spill area with soap and water to eliminate any trace residue.[5] Collect all wash water for proper treatment and disposal; do not allow it to enter drains.[3][7]

Decontamination of Empty Containers

Empty containers may still retain chemical residues and should be treated as hazardous.[7] Decontaminate empty containers before destruction, observing all label safeguards until they are cleaned.[3][4]

Quantitative Data

No specific quantitative data regarding ecotoxicity, environmental stability, persistence, or degradability of this compound was available in the consulted safety data sheets.[5][8] Therefore, no quantitative summary for disposal procedures can be provided.

Experimental Protocols

The reviewed safety and handling documents do not cite specific experimental protocols for the inactivation or disposal of this compound. The guidance provided is for general chemical waste management through established, regulated channels.

This compound Disposal Workflow

The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound waste.

Esmolol_Disposal_Workflow start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) start->ppe assess_waste Assess Waste Type (Unused Product, Contaminated Labware, Spill Debris) contain Place in a Labeled, Sealed Chemical Waste Container assess_waste->contain spill_check Is it a Spill? ppe->spill_check consult_regs Consult Local, State, & Federal Regulations contain->consult_regs contact_vendor Contact Licensed Waste Disposal Vendor consult_regs->contact_vendor transport Arrange for Pickup and Transport to a Licensed Facility contact_vendor->transport disposal Final Disposal Method (Incineration or Licensed Landfill) transport->disposal spill_check->assess_waste No spill_procedure Follow Spill Cleanup Protocol: 1. Absorb with inert material 2. Collect in waste container 3. Decontaminate area spill_check->spill_procedure Yes spill_procedure->contain

Caption: Workflow for the safe handling and disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.